Boc-Thr(Fmoc-Val)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMYXFZGGHKJMR-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Boc-Thr(Fmoc-Val)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the O-acyl isodipeptide, Boc-Thr(Fmoc-Val)-OH. This valuable building block is instrumental in solid-phase peptide synthesis (SPPS), particularly in overcoming challenges associated with peptide aggregation. This guide details the experimental protocols, presents quantitative data for analysis, and illustrates the synthetic workflow.
Introduction
This compound is an O-acyl isodipeptide unit where the valine residue is ester-linked to the side-chain hydroxyl group of threonine. This "depsipeptide" modification disrupts the typical hydrogen bonding network of the peptide backbone, thereby enhancing the solubility of growing peptide chains during SPPS. This is particularly advantageous in the synthesis of "difficult sequences" prone to aggregation. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of threonine and the Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus of valine allow for orthogonal deprotection strategies in peptide synthesis. Following purification, the O-acyl linkage can be readily converted to a native N-acyl peptide bond via an O-to-N intramolecular acyl migration under neutral or slightly basic conditions.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step solution-phase methodology. This approach avoids the epimerization often associated with on-resin esterification. The general synthetic pathway involves the esterification of the Boc-protected threonine benzyl ester with Fmoc-valine, followed by the hydrogenolytic deprotection of the benzyl ester to yield the final product.
Experimental Protocol: Synthesis
A detailed, two-step experimental protocol for the synthesis of this compound is provided below, based on established methods for O-acyl isodipeptide synthesis.
Step 1: Synthesis of Boc-Thr(Fmoc-Val)-OBzl
-
Dissolution: Dissolve Fmoc-Val-OH (1.0 equivalent) in dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Addition: Add a solution of Boc-Thr-OBzl (1.0 equivalent) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Work-up: Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-Thr(Fmoc-Val)-OBzl.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude Boc-Thr(Fmoc-Val)-OBzl from Step 1 in methanol (MeOH).
-
Hydrogenolysis: Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Purification of this compound
The crude product is typically purified by silica gel column chromatography to yield the final product with high purity.
Experimental Protocol: Purification
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.
-
Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified this compound as a white solid.
Purification Workflow
Caption: Purification workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and purification of this compound.
Table 1: Reagents and Reaction Conditions
| Step | Reagent | Molar Equiv. | Solvent | Temperature | Time |
| 1 | Fmoc-Val-OH | 1.0 | DCM | 0 °C to RT | 12-16 h |
| Boc-Thr-OBzl | 1.0 | DCM | |||
| DCC | 1.1 | DCM | |||
| DMAP | 0.1 | DCM | |||
| 2 | Boc-Thr(Fmoc-Val)-OBzl | 1.0 | MeOH | RT | 4-6 h |
| 10% Pd/C | 10% w/w | MeOH | |||
| Hydrogen | Balloon | MeOH |
Table 2: Product Characterization and Yield
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical State |
| This compound | C₂₉H₃₆N₂O₈ | 540.61 | >85% | ≥98% (HPLC) | White Solid |
Conclusion
The synthesis and purification of this compound via the described two-step solution-phase method provides a reliable and efficient route to this valuable building block for peptide synthesis. The use of this O-acyl isodipeptide can significantly improve the synthesis of challenging peptide sequences by mitigating aggregation. The detailed protocols and data presented in this guide offer a practical resource for researchers and professionals in the field of drug development and peptide chemistry.
A Technical Guide to the Strategic Use of Protected Dipeptide Building Blocks in Peptide Synthesis: The Case of Boc-Thr(Fmoc-Val)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rationale, mechanism, and practical application of pre-formed, protected dipeptide building blocks in solid-phase peptide synthesis (SPPS), with a specific focus on the structural motif represented by Boc-Thr(Fmoc-Val)-OH. While this specific derivative serves as a niche example, the principles discussed are broadly applicable to a range of dipeptide units designed to overcome common synthetic challenges. The use of such building blocks is a key strategy for enhancing the efficiency of synthesis, minimizing the formation of impurities, and enabling the production of complex or "difficult" peptide sequences.
The core advantage of using a dipeptide unit like this compound, which incorporates a Threonine (Thr) and a Valine (Val) residue, lies in its ability to circumvent the steric hindrance often encountered when coupling bulky amino acids. The Val-Thr sequence is a known "difficult coupling," where the beta-branched structures of both amino acids can significantly slow down the formation of the peptide bond, leading to incomplete reactions and the accumulation of deletion sequences. By pre-forming the Val-Thr peptide bond in solution and introducing it as a single unit, the challenging coupling step on the solid support is bypassed.
Mechanism of Action and Strategic Advantages
In the context of SPPS, the "mechanism of action" of a dipeptide building block refers to its role in the overall synthetic workflow. The primary N-terminal protecting group, in this case, a tert-butyloxycarbonyl (Boc) group, dictates its use in Boc-SPPS chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, protecting the N-terminus of the Valine that is ester-linked to the Threonine side-chain, provides an orthogonal protection scheme. This allows for selective deprotection and further modification of the peptide chain.
The strategic decision to employ a dipeptide building block is driven by several factors:
-
Overcoming Steric Hindrance: As mentioned, coupling of bulky or β-branched amino acids (like Val, Ile, Thr) is often inefficient. Using a pre-formed dipeptide circumvents this issue, leading to higher coupling yields and purer final products.
-
Minimizing Racemization: The risk of racemization is highest for the activated amino acid being coupled. By incorporating the dipeptide, the C-terminal residue (Threonine in this case) is not activated in isolation on the solid phase, preserving its stereochemical integrity.
-
Improving Peptide Solubility and Aggregation: Certain peptide sequences are prone to aggregation on the solid support, which can block reactive sites and halt the synthesis. The introduction of dipeptide blocks can disrupt these secondary structures, improving reaction kinetics.
Experimental Protocols and Methodologies
The following represents a generalized protocol for the incorporation of a Boc-protected dipeptide unit, such as this compound, within a standard Boc-SPPS workflow.
1. Resin Preparation and Deprotection:
-
Starting Material: A suitable solid support, such as Merrifield resin, is chosen based on the desired C-terminal functionality of the final peptide.
-
Swelling: The resin is swelled in an appropriate solvent, typically dichloromethane (DCM), for 30-60 minutes.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) for approximately 20-30 minutes.
-
Washing: The resin is thoroughly washed with DCM and then a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt, followed by further washes with DCM and dimethylformamide (DMF).
2. Dipeptide Coupling:
-
Activation: The dipeptide building block (e.g., this compound) is pre-activated in a solution of DMF. A standard coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is used in the presence of an organic base like DIPEA. The carboxylic acid of the dipeptide is converted into an active ester, making it susceptible to nucleophilic attack by the free amine on the resin.
-
Coupling Reaction: The activated dipeptide solution is added to the deprotected and neutralized resin. The reaction vessel is agitated at room temperature for a period of 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Washing: Upon completion, the resin is washed extensively with DMF and DCM to remove excess reagents and by-products.
3. Chain Elongation:
-
Following the successful coupling of the dipeptide, the N-terminal Boc group is removed as described in step 1, and the subsequent amino acid in the sequence is coupled. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Quantitative Data on Dipeptide Coupling Efficiency
The use of dipeptide building blocks generally leads to a significant improvement in the purity and yield of the final peptide product, especially for sequences known to be difficult. The table below summarizes representative data comparing the synthesis of a model difficult peptide sequence using single amino acids versus a dipeptide block strategy.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Target Peptide (%) | Deletion Products (%) |
| Stepwise Monomer Addition | 55 | 30 | 55 | 45 |
| Dipeptide Block Incorporation | 85 | 65 | 85 | 15 |
Note: Data is representative and compiled from general findings in peptide synthesis literature. Actual results will vary based on the specific sequence, reagents, and protocol used.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of incorporating a dipeptide building block in SPPS and the chemical structure of the protected dipeptide.
Caption: Logical workflow for incorporating a Boc-protected dipeptide in SPPS.
Caption: Chemical structure of the protected dipeptide this compound.
Navigating the Solubility of Boc-Thr(Fmoc-Val)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The protected dipeptide Boc-Thr(Fmoc-Val)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly in the formation of pseudoproline dipeptides. Its strategic use helps to disrupt peptide aggregation and enhance the solubility of growing peptide chains, thereby improving synthesis efficiency and final product yield. However, the successful application of this reagent is contingent on its own solubility characteristics in various organic solvents used in peptide synthesis. This technical guide provides an in-depth overview of the factors governing the solubility of this compound, a general protocol for solubility determination, and its application in peptide synthesis workflows.
Understanding the Solubility of Protected Peptides
The solubility of a protected peptide like this compound is not governed by a single factor but is rather a complex interplay of its structural and chemical properties. Key determinants include the nature of the amino acid side chains, the presence of protecting groups, and the propensity for intermolecular interactions that can lead to aggregation.
Amino Acid Composition: The dipeptide contains Threonine, a polar amino acid, and Valine, a hydrophobic amino acid. This combination results in an amphipathic character.
Protecting Groups: The N-terminus is protected by the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group, while the C-terminal Valine's amino group is protected by the large, aromatic, and hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group. These substantial hydrophobic protecting groups significantly influence the overall solubility profile, favoring dissolution in organic solvents.
Intermolecular Interactions: Protected peptides have a tendency to form intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets. This aggregation is a primary cause of poor solubility.[1] The use of highly polar, hydrogen bond-disrupting solvents can mitigate this effect.
Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Polarity | Expected Solubility | Notes |
| Dimethylformamide | DMF | High | High | A common and effective solvent for peptide synthesis and dissolving protected peptides. |
| Dimethyl sulfoxide | DMSO | High | High | Another excellent solvent for protected peptides, known for its ability to disrupt aggregates.[2] |
| N-Methyl-2-pyrrolidone | NMP | High | High | Often used as a substitute for DMF, with similar solubilizing properties. |
| Dichloromethane | DCM | Low | Moderate to High | Frequently used in the initial stages of synthesis and for dissolving protected amino acids. |
| Acetonitrile | ACN | High | Moderate | Commonly used in HPLC, may be a suitable solvent for some applications.[3] |
| Tetrahydrofuran | THF | Low | Low to Moderate | May have limited utility for dissolving this protected dipeptide. |
| Toluene | --- | Low | Low | More commonly used for purification by crystallization of similar compounds rather than as a primary solvent. |
Experimental Protocol for Solubility Determination
For critical applications, it is imperative to experimentally determine the solubility of a specific lot of this compound. A general and efficient method for this is the Turbidity Solubility Assay (TSA).
Objective: To determine the approximate solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, NMP, DCM, ACN)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into several labeled vials.
-
Solvent Addition: To each vial, add a precise volume of a different organic solvent (e.g., 100 µL). This will create a starting concentration (e.g., 10-20 mg/mL).
-
Dissolution Attempt: Vigorously vortex each vial for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Observe each vial against a contrasting background. A clear solution indicates that the compound is soluble at that concentration. The presence of suspended particles or a cloudy appearance indicates insolubility or partial solubility.
-
Sonication (Optional): For samples that do not fully dissolve, sonication in a water bath for 5-10 minutes may aid dissolution.
-
Incremental Solvent Addition (for insoluble samples): If the compound is not soluble at the initial concentration, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used to calculate the approximate solubility.
-
Documentation: Record the solubility for each solvent in mg/mL.
Application in Pseudoproline Dipeptide Synthesis
This compound is a precursor for the synthesis of pseudoproline dipeptides, which are powerful tools for improving the efficiency of SPPS, particularly for long or "difficult" sequences. These dipeptides introduce a "kink" into the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation. The synthesis of a pseudoproline dipeptide from this compound is a key workflow where its solubility is critical.
Caption: Workflow for the incorporation of this compound in SPPS.
This workflow highlights the initial and critical step of dissolving the protected dipeptide in a suitable organic solvent to enable its efficient activation and coupling to the solid support.
Logical Pathway for Solvent Selection
The choice of solvent is a critical decision in the successful use of this compound. The following diagram illustrates the logical process for selecting an appropriate solvent system.
Caption: Decision pathway for selecting a suitable solvent for this compound.
By following a systematic approach to solvent selection and experimental verification, researchers can ensure the effective utilization of this compound in their peptide synthesis protocols, leading to improved outcomes in the development of complex peptide-based molecules.
References
A Technical Guide to Boc-Thr(Fmoc-Val)-OH: A Key Dipeptide Building Block in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides with high purity and yield is a cornerstone of their work. The use of pre-formed dipeptide building blocks can significantly enhance the efficiency and success rate of solid-phase peptide synthesis (SPPS). This technical guide focuses on one such crucial building block, Boc-Thr(Fmoc-Val)-OH, providing in-depth information on its properties, applications, and the methodologies for its use.
Core Compound Data
This compound is a dipeptide derivative where the N-terminus of threonine is protected by a tert-butyloxycarbonyl (Boc) group, and the N-terminus of the valine, which is ester-linked to the threonine side-chain, is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategic placement of orthogonal protecting groups makes it a valuable reagent in peptide chemistry.[1]
| Property | Value |
| CAS Number | 887707-95-1 |
| Molecular Formula | C₂₉H₃₆N₂O₈ |
| Molecular Weight | 540.61 g/mol [1] (also reported as 540.6 g/mol ) |
| Appearance | White to off-white powder[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Melting Point | 88 - 97 °C[1] |
| Storage Conditions | Store at ≤ -10 °C |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc strategy is favored for its mild deprotection conditions (using a base like piperidine), which are compatible with a wide range of sensitive amino acid side chains.
The unique structure of this dipeptide offers several advantages:
-
Efficiency : It allows for the introduction of two amino acid residues in a single coupling step, accelerating the synthesis process.
-
Overcoming Difficult Couplings : The coupling of sterically hindered amino acids like valine can sometimes be challenging. Using a pre-formed dipeptide can circumvent this issue.
-
Orthogonal Protection : The Boc group on the threonine's N-terminus is stable to the basic conditions used for Fmoc removal. This allows for the selective deprotection of the valine's N-terminus (by removing the Fmoc group) to continue chain elongation. The Boc group is typically removed at the final stage of synthesis under acidic conditions (e.g., with trifluoroacetic acid - TFA).
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the resin used.
1. Resin Preparation and Swelling:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
2. Fmoc Deprotection of the Resin-Bound Peptide:
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-adduct.
3. Coupling of this compound:
-
Dissolve this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to activate the carboxyl group of the threonine.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
4. Selective Fmoc Deprotection of the Newly Added Dipeptide:
-
To continue peptide chain elongation, the Fmoc group from the newly incorporated valine must be removed.
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes.
-
Wash the resin thoroughly with DMF. The peptide chain is now ready for the next coupling cycle.
5. Final Cleavage and Boc Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the N-terminal Boc group from the threonine, are removed.
-
This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the incorporation of this compound.
References
Boc-Thr(Fmoc-Val)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Thr(Fmoc-Val)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of threonine and valine residues into complex peptide chains. The stability of this dipeptide derivative is paramount to ensure the integrity and purity of the final synthetic peptide. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Chemical Properties
A foundational understanding of the chemical properties of this compound is essential for its proper handling and application.
| Property | Value |
| CAS Number | 887707-95-1 |
| Molecular Formula | C₂₉H₃₆N₂O₈ |
| Molecular Weight | 540.61 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Melting Point | 88 - 97 °C |
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation. The following conditions are recommended based on supplier data sheets.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
For optimal stability, it is imperative to store the compound in a tightly sealed container in a dry and well-ventilated area, away from heat and sources of ignition.[1]
Potential Degradation Pathways
The chemical structure of this compound, featuring both a tert-butyloxycarbonyl (Boc) and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, dictates its primary degradation pathways. These groups are susceptible to cleavage under specific conditions.
The Boc group is labile to acid.[] Degradation can occur in the presence of strong acids, leading to the formation of a free amine, isobutylene, and carbon dioxide.
The Fmoc group is labile to basic conditions.[] Exposure to bases, such as piperidine (commonly used in SPPS), will cleave the Fmoc group, generating a free amine and dibenzofulvene.
Additionally, like many complex organic molecules, this compound may be susceptible to degradation under conditions of high heat, humidity, and exposure to light, as well as oxidative stress. These factors can lead to hydrolysis of the ester linkage or other modifications.
Caption: Potential degradation pathways of this compound under acidic, basic, and other stress conditions.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of forced degradation studies and a stability-indicating analytical method are required.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[4]
1. Thermal Stress Testing:
-
Protocol: Accurately weigh 10 mg of this compound into a clean, dry glass vial.
-
Place the vial in a calibrated oven at a constant temperature of 60°C.
-
Withdraw samples at predetermined time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Dissolve the samples in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL for HPLC analysis.
2. Humidity Stress Testing:
-
Protocol: Accurately weigh 10 mg of this compound into a clean, dry glass vial.
-
Place the open vial in a humidity chamber set to 25°C and 90% relative humidity.
-
Withdraw samples at the same time points as for thermal stress testing.
-
Prepare samples for HPLC analysis as described above.
3. Photostability Testing:
-
Protocol: Accurately weigh 10 mg of this compound and spread it thinly in a shallow, transparent glass dish.
-
Place the dish in a photostability chamber, exposing it to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber.
-
Withdraw samples and controls at appropriate time intervals.
-
Prepare samples for HPLC analysis.
4. Oxidative Stress Testing:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of a suitable solvent.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Quench the reaction if necessary (e.g., with sodium bisulfite) before HPLC analysis.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact this compound from its potential degradation products.[5]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (for the Fmoc group) and 210 nm (for the peptide backbone).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Caption: A workflow diagram for the comprehensive stability assessment of this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in peptide synthesis. Adherence to the recommended storage conditions is essential to minimize degradation. For applications requiring a comprehensive understanding of its stability profile, the execution of forced degradation studies coupled with a validated stability-indicating HPLC method is strongly recommended. This technical guide provides the foundational information and experimental framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important synthetic building block.
References
An In-Depth Technical Guide to Boc-Thr(Fmoc-Val)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pseudoproline dipeptide, Boc-Thr(Fmoc-Val)-OH, a critical building block in solid-phase peptide synthesis (SPPS). It covers its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of biologically active peptides, with a focus on peptides targeting the connexin43 signaling pathway.
Introduction to this compound
This compound is a dipeptide derivative where the N-terminus of threonine is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group of threonine is acylated with Fmoc-protected valine.[1][2] This unique structure offers several advantages in peptide synthesis, particularly in overcoming the challenges associated with the aggregation of growing peptide chains and the difficult coupling of sterically hindered amino acids.[1] The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions, while the Fmoc group on the valine is base-labile. This orthogonal protection scheme allows for selective deprotection and chain elongation.[1]
Key Applications:
-
Peptide Synthesis: It serves as a fundamental building block in the synthesis of complex peptides, especially in solid-phase peptide synthesis (SPPS).[1]
-
Drug Development: It is utilized in the development of peptide-based therapeutics where precise amino acid sequences are crucial for biological activity.
-
Bioconjugation: This compound can be used in processes to attach peptides to other biomolecules.
-
Protein Engineering: Researchers employ it to modify protein structures to study the effects of specific amino acid substitutions on protein function and stability.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 887707-95-1 | |
| Molecular Formula | C29H36N2O8 | |
| Molecular Weight | 540.61 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 88 - 97 °C | |
| Purity (HPLC) | ≥ 98% | |
| Storage Conditions | Store at ≤ -10 °C |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).
-
Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours at room temperature. After swelling, drain the solvent.
Coupling of this compound to the Resin-Bound Amino Acid
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal Fmoc group of the resin-bound amino acid has been deprotected.
-
Activation: In a separate vial, dissolve 2 to 3 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU, or HCTU, 1.95 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (3-4 equivalents), to the solution and pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.
N-Terminal Boc Deprotection
-
Deprotection: To remove the N-terminal Boc group, treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM to remove the TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM.
-
Final Washes: Wash the resin again with DCM and then DMF to prepare for the next coupling step.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Dry the peptide under vacuum.
Purification and Characterization
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.
Application in the Context of Connexin43 Signaling
The Thr-Val motif is found in biologically active peptides, including those that modulate the function of connexin43 (Cx43). Cx43 is a protein that forms gap junctions and hemichannels, playing a crucial role in intercellular communication. Peptides containing the Thr-Val sequence can be designed to inhibit or modulate Cx43 activity, which has therapeutic potential in various diseases, including cardiovascular and neurological disorders.
Connexin43 Signaling Pathway
The following diagram illustrates a simplified overview of the signaling pathways initiated by the opening of Cx43 hemichannels. The opening of these channels can be triggered by various stimuli, including mechanical stress, changes in intracellular calcium, and inflammatory signals. This leads to the release of signaling molecules like ATP and glutamate, which can then act on neighboring cells in a paracrine fashion, activating purinergic and other receptors and initiating downstream signaling cascades.
Caption: Simplified signaling pathway initiated by Connexin43 hemichannel opening.
Experimental Workflow for Peptide Synthesis and Biological Evaluation
The synthesis of a peptide targeting Cx43 using this compound would follow a structured workflow from initial synthesis to biological testing.
Caption: Workflow for synthesis and evaluation of a Cx43-targeting peptide.
Conclusion
This compound is a valuable and versatile reagent in modern peptide chemistry. Its unique protecting group strategy facilitates the synthesis of challenging peptide sequences. Understanding its properties and the appropriate experimental protocols for its use is crucial for researchers in peptide synthesis and drug development. The application of this dipeptide in synthesizing modulators of key signaling pathways, such as that of connexin43, highlights its importance in the development of novel therapeutic agents.
References
Key characteristics of "O-acyl isodipeptide units" like "Boc-Thr(Fmoc-Val)-OH"
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide chemistry and drug development, the synthesis of certain peptide sequences, particularly those prone to aggregation, presents a significant challenge. The "O-acyl isopeptide method" has emerged as a powerful strategy to overcome these difficulties.[1][2] This method introduces a temporary structural modification—an O-acyl isopeptide bond—that enhances the solubility and manageability of the peptide during solid-phase peptide synthesis (SPPS).[3][4] At the core of this technique are O-acyl isodipeptide units , such as Boc-Thr(Fmoc-Val)-OH , which serve as key building blocks for this innovative approach. This guide provides an in-depth technical overview of the key characteristics, synthesis, and application of these units.
Core Concepts of the O-Acyl Isopeptide Method
The fundamental principle of the O-acyl isopeptide method is the introduction of an ester bond in place of a native amide bond at a serine (Ser) or threonine (Thr) residue within the peptide backbone. This is achieved by incorporating a pre-formed O-acyl isodipeptide unit during Fmoc-based SPPS. The resulting O-acyl isopeptide exhibits significantly altered physicochemical properties, most notably increased solubility, which mitigates the aggregation issues often encountered with "difficult sequences."
A key feature of this method is the reversible nature of the isopeptide bond. Following successful synthesis and purification of the more soluble O-acyl isopeptide, a spontaneous and quantitative O-to-N intramolecular acyl migration occurs under neutral or slightly basic pH conditions. This rearrangement restores the native amide bond, yielding the target peptide in its final, correct sequence.
Key Characteristics of O-Acyl Isodipeptide Units
O-acyl isodipeptide units, with the general structure Boc-Ser/Thr(Fmoc-Xaa)-OH, are the cornerstone of the O-acyl isopeptide method. The specific unit This compound is a well-characterized example used to incorporate a Val-Thr sequence in its isopeptide form.
| Property | Description | Reference |
| Structure | A dipeptide unit where the N-terminal amino acid (e.g., Val) is ester-linked to the side-chain hydroxyl group of the C-terminal amino acid (e.g., Thr). The N-terminus of the Thr is protected with a Boc group, and the N-terminus of the Val is protected with an Fmoc group. | |
| Solubility | O-acyl isopeptides are generally more hydrophilic and exhibit superior water-solubility compared to their corresponding native peptides. This is a critical advantage for handling and purifying aggregation-prone peptides. | |
| O-to-N Acyl Migration | This is a rapid and spontaneous intramolecular rearrangement that converts the ester bond back to the native amide bond under neutral to basic conditions (typically pH 7.0-7.5). This reaction is generally high-yielding and proceeds without significant side products. | |
| Synthesis | These units are typically synthesized in a two-step process from commercially available protected amino acids, with procedures designed to be free of epimerization. |
Physicochemical Data for this compound
| Parameter | Value | Reference |
| CAS Number | 887707-95-1 | |
| Molecular Formula | C₂₉H₃₆N₂O₈ | |
| Molecular Weight | 540.6 g/mol |
Experimental Protocols
Synthesis of this compound
The synthesis of O-acyl isodipeptide units like this compound is typically achieved in a two-step solution-phase synthesis.
Step 1: Esterification
-
Materials: Boc-Thr-OH, Fmoc-Val-Cl (or Fmoc-Val-OH activated with a coupling agent), a suitable organic solvent (e.g., dichloromethane - DCM), and a base (e.g., pyridine or diisopropylethylamine - DIPEA).
-
Procedure:
-
Dissolve Boc-Thr-OH in the organic solvent.
-
Add the base to the solution.
-
Slowly add Fmoc-Val-Cl or the activated Fmoc-Val-OH to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction for a specified time until completion, monitoring by a suitable method like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by flash chromatography to isolate the desired this compound.
-
Step 2: Characterization
-
Techniques: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Incorporation of this compound in Fmoc-SPPS
The following is a general protocol for incorporating the O-acyl isodipeptide unit into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the synthesis of the peptide sequence C-terminal to the desired insertion point using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in dimethylformamide (DMF).
-
Coupling of the Isodipeptide Unit:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a suitable solvent like DMF.
-
Activate the carboxylic acid of the isodipeptide unit using a coupling reagent such as HBTU/DIPEA or HATU/DIPEA.
-
Add the activated isodipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Chain Elongation: After successful coupling of the isodipeptide unit, remove the Fmoc group from the N-terminus of the valine residue and continue the peptide chain elongation using standard Fmoc-SPPS cycles.
O-to-N Acyl Migration
-
Cleavage and Deprotection: Once the full-length O-acyl isopeptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification: Purify the crude O-acyl isopeptide using reverse-phase HPLC under acidic conditions to maintain the stability of the ester bond.
-
Migration:
-
Lyophilize the purified O-acyl isopeptide to obtain a stable powder.
-
Dissolve the isopeptide in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline - PBS).
-
The O-to-N acyl migration will occur spontaneously. The reaction can be monitored by HPLC.
-
Once the conversion to the native peptide is complete, the final product can be lyophilized.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)
Topic: "Boc-Thr(Fmoc-Val)-OH" and its role as a pseudoproline dipeptide in solid-phase peptide synthesis (SPPS) protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein science. However, the synthesis of long or challenging peptide sequences is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. Pseudoproline dipeptides are specialized building blocks designed to mitigate these issues.[1][2] "this compound" is understood to be a type of pseudoproline dipeptide, which serves as a powerful tool for improving the efficiency of Fmoc-based SPPS.[2][3]
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group forms a temporary, acid-labile oxazolidine or thiazolidine ring with the backbone amide nitrogen of the preceding amino acid.[1] This cyclic structure introduces a "kink" into the peptide backbone, similar to that of a proline residue. This conformational disruption effectively breaks up the inter-chain hydrogen bonding that leads to the formation of β-sheet secondary structures, which are a primary cause of peptide aggregation.
The key advantages of incorporating pseudoproline dipeptides like "this compound" into a peptide sequence during SPPS include:
-
Enhanced Synthetic Efficiency: By preventing aggregation, pseudoproline dipeptides improve the solvation of the peptide chain, leading to more efficient and predictable acylation and deprotection kinetics. This can result in a significant increase in the yield of the desired peptide, with some reports showing up to a 10-fold improvement for highly aggregated sequences.
-
Improved Product Purity: More complete reactions at each step of the synthesis lead to a purer crude product with fewer deletion sequences, which simplifies subsequent HPLC purification.
-
Increased Solubility: Peptides containing pseudoproline dipeptides often exhibit improved solubility, which is beneficial not only during synthesis but also for the handling and purification of the final product.
-
Ease of Use: Pseudoproline dipeptides are designed for seamless integration into standard Fmoc-SPPS protocols and are compatible with automated peptide synthesizers. They are introduced using standard coupling methods without the need for specialized equipment.
-
Reversible Modification: The pseudoproline structure is stable throughout the Fmoc-SPPS process but is cleanly and completely reversed back to the native threonine residue during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.
Experimental Protocols
The following are generalized protocols for the use of a Val-Thr pseudoproline dipeptide in Fmoc-SPPS. These protocols are based on established methods and may require optimization for specific peptide sequences and scales.
Protocol 1: Incorporation of the Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide, such as "this compound," onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Pseudoproline dipeptide (e.g., "this compound")
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: IPA (Isopropanol)
-
Deprotection solution: 20% piperidine in DMF
-
Capping solution (optional): Acetic anhydride and DIPEA in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine. Confirm complete deprotection using a qualitative test such as the Kaiser test.
-
-
Activation and Coupling of the Pseudoproline Dipeptide:
-
Dissolve 3 equivalents of the pseudoproline dipeptide and 2.9 equivalents of HBTU or HATU in DMF.
-
Add 6 equivalents of DIPEA or 2,4,6-collidine to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. The coupling can be monitored using the Kaiser test.
-
-
Washing:
-
After the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times), IPA (2-3 times), and DCM (2-3 times) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional):
-
If the coupling is found to be incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.125 M DIPEA) for 30 minutes.
-
Wash the resin as described in step 3.
-
-
Chain Elongation:
-
Proceed with the deprotection of the Boc group on the newly added pseudoproline dipeptide (if applicable, though typically Fmoc is used for the N-terminal protection of the dipeptide building block) and the coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups and the pseudoproline moiety.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail (e.g., Reagent K or Reagent B)
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Cleavage Cocktails:
-
Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)
-
Reagent B: TFA (88%), phenol (5%), water (5%), triisopropylsilane (2%)
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Transfer the dried resin to a reaction vessel suitable for cleavage.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh and add it to the peptide-resin (typically 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times for complete deprotection.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether.
-
-
Peptide Isolation and Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether several times to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following tables summarize representative quantitative data related to the use of pseudoproline dipeptides in SPPS. Actual results may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Table 1: Representative SPPS Efficiency and Yield
| Parameter | Standard SPPS (with potential aggregation) | SPPS with Pseudoproline Dipeptide |
| Average Coupling Efficiency per Step | 97-99% | >99.5% |
| Theoretical Overall Yield (for a 30-mer) | 39-74% | >86% |
| Crude Product Purity | Often <70% | Typically >85% |
| Relative Yield Increase for difficult sequences | 1x | Up to 10x |
Table 2: Representative Coupling Protocol Parameters
| Parameter | Value |
| Resin Substitution | 0.2 - 0.5 mmol/g |
| Scale | 0.1 mmol |
| Equivalents of Pseudoproline Dipeptide | 3.0 |
| Equivalents of Coupling Reagent (HBTU/HATU) | 2.9 |
| Equivalents of Base (DIPEA/Collidine) | 6.0 |
| Coupling Time | 2-4 hours |
| Coupling Temperature | Room Temperature |
Visualizations
Workflow for Pseudoproline Dipeptide Incorporation in SPPS
Caption: Workflow for the incorporation of a pseudoproline dipeptide in SPPS.
Mechanism of Aggregation Disruption by Pseudoproline Dipeptides
Caption: Disruption of β-sheet formation by the introduction of a pseudoproline-induced "kink".
References
Revolutionizing Peptide Synthesis: A Step-by-Step Guide to Utilizing Boc-Thr(Fmoc-Val)-OH
For Immediate Release
Shanghai, China – November 26, 2025 – In the intricate world of peptide synthesis, particularly for long and aggregation-prone sequences, the strategic incorporation of specialized building blocks is paramount. "Boc-Thr(Fmoc-Val)-OH," a pseudoproline dipeptide, has emerged as a powerful tool for researchers, scientists, and drug development professionals. This application note provides a detailed, step-by-step guide for its effective use in peptide coupling reactions, enhancing synthesis efficiency and final product purity.
Introduction to Pseudoproline Dipeptides
This compound is a dipeptide derivative where the Threonine residue is modified to form an oxazolidine ring, mimicking the structure of proline. This structural "kink" disrupts the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS), which are a primary cause of peptide aggregation and incomplete reactions.[1] By strategically inserting this pseudoproline dipeptide, researchers can significantly improve the solubility and coupling efficiency of challenging peptide sequences.[1] The native Threonine-Valine sequence is fully restored upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).
Chemical Properties
A thorough understanding of the chemical properties of this compound is crucial for its successful application.
| Property | Value |
| CAS Number | 887707-95-1 |
| Molecular Formula | C₂₉H₃₆N₂O₈ |
| Molecular Weight | 540.61 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98% |
| Storage Conditions | Store at ≤ -10 °C |
Experimental Protocols
This section outlines the detailed methodologies for the incorporation of this compound into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Resin: Swollen peptide-resin with a free N-terminal amine.
-
Dipeptide: this compound
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Step-by-Step Coupling Protocol
This protocol is designed for a standard manual or automated peptide synthesizer.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound and the chosen coupling reagent in DMF.
-
Add DIPEA to the mixture to initiate the activation. Gently agitate for 2-5 minutes. The exact molar equivalents are detailed in the table below.
-
-
Coupling to the Resin:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2] For particularly challenging sequences, the coupling time can be extended.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), a second coupling may be necessary. Repeat steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The peptide-resin is now ready for the next deprotection and coupling cycle. Crucially, the next step is the deprotection of the Fmoc group from the newly added Valine residue.
-
Recommended Reagent Quantities for Coupling
The following table provides recommended molar equivalents for common coupling reagents relative to the resin loading capacity.
| Coupling Reagent | This compound (eq.) | Reagent (eq.) | DIPEA (eq.) | Typical Coupling Time |
| HBTU/HATU/PyBOP | 3 - 5 | 2.9 - 4.9 | 6 - 10 | 1 - 2 hours |
| DIC/HOBt | 3 - 5 | 3 - 5 | N/A | 1 - 2 hours |
Note: These are general guidelines. Optimization may be required for specific peptide sequences.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical logic and workflow of the peptide coupling process.
Caption: Chemical structure of this compound.
References
Application of Boc-Thr(Fmoc-Val)-OH in the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by the aggregation of the growing peptide chain on the solid support. This phenomenon, driven by intermolecular hydrogen bond formation leading to stable β-sheet structures, can result in poor coupling efficiencies, incomplete deprotection, and consequently, low yields and purity of the target peptide. To address this challenge, the use of backbone-modified building blocks that disrupt these secondary structures has emerged as a powerful strategy. One such class of reagents is the O-acyl isodipeptides, also known as depsipeptide building blocks.
This application note details the use of Boc-Thr(Fmoc-Val)-OH , a specific O-acyl isodipeptide, in overcoming the challenges associated with the synthesis of "difficult" peptide sequences. By introducing a temporary ester linkage at a threonine residue, this building block effectively disrupts the hydrogen-bonding patterns that lead to aggregation. Following successful synthesis and purification of the more soluble depsipeptide intermediate, a spontaneous and quantitative O-to-N acyl shift under mildly basic conditions restores the native amide bond, yielding the target peptide in high purity.
Mechanism of Action
The strategic incorporation of this compound introduces an ester bond in place of an amide bond in the peptide backbone. This substitution disrupts the regular pattern of hydrogen bond donors and acceptors, thereby preventing the formation of the β-sheet structures responsible for on-resin aggregation. The resulting depsipeptide is more soluble and easier to synthesize and purify. The native peptide sequence is subsequently regenerated through a facile O-to-N intramolecular acyl migration.
Application Notes and Protocols for the Cleavage and Deprotection of Boc-Thr(Fmoc-Val)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the selective cleavage and deprotection of the dipeptide derivative, Boc-Thr(Fmoc-Val)-OH. This document outlines orthogonal strategies for the removal of either the tert-butyloxycarbonyl (Boc) group from the threonine residue or the 9-fluorenylmethoxycarbonyl (Fmoc) group from the valine residue, while preserving the integrity of the ester linkage and the remaining protecting group.
Introduction
The dipeptide this compound is a valuable building block in peptide synthesis, particularly in the construction of complex peptide sequences where orthogonal protection is paramount. The Boc group is labile to acidic conditions, while the Fmoc group is susceptible to cleavage by bases. This differential reactivity allows for the selective deprotection of one N-terminal protecting group in the presence of the other, as well as the ester bond linking the two amino acid residues. Careful selection of reagents and reaction conditions is crucial to ensure high yields and purity of the desired partially deprotected product.
Chemical Structure
Application Notes and Protocols: Leveraging Boc-Thr(Fmoc-Val)-OH for the Creation of Peptide Libraries Targeting Kinase Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of dipeptide building blocks in solid-phase peptide synthesis (SPPS) represents a significant advancement in the efficient construction of peptide libraries for drug discovery and proteomics research. The use of pre-formed dipeptides can circumvent challenges associated with the stepwise coupling of sterically hindered amino acids, reduce the number of synthesis cycles, and ensure the fidelity of the desired peptide sequence. This document provides detailed application notes and protocols for the utilization of N-α-Boc-O-(N-α-Fmoc-L-valyl)-L-threonine (Boc-Thr(Fmoc-Val)-OH) , an O-acyl isodipeptide, in the generation of combinatorial peptide libraries.
A key application of such libraries is the discovery of novel kinase inhibitors. The Threonine-Valine (Thr-Val) motif is of particular interest as it is found in the binding domains of various bioactive peptides and can play a crucial role in molecular recognition, including the inhibition of protein kinases. This document will focus on the application of a this compound-derived peptide library for screening inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a pivotal regulator of inflammatory responses and a validated therapeutic target.
Properties and Synthesis of this compound
This compound is a versatile building block where the side-chain hydroxyl of Boc-protected threonine is esterified with Fmoc-protected valine. This structure allows for its incorporation into a growing peptide chain via standard Fmoc-SPPS chemistry. The native Thr-Val peptide bond is subsequently formed through an O-to-N acyl shift.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₆N₂O₈ |
| Molecular Weight | 540.61 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥ 97% (HPLC) |
| Storage Conditions | Store at ≤ -10 °C |
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis for this compound.
Materials:
-
Boc-L-Threonine (Boc-Thr-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Fmoc-Val-OH:
-
Dissolve Fmoc-Val-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise and stir the reaction at 0 °C for 30 minutes.
-
-
Esterification:
-
In a separate flask, dissolve Boc-Thr-OH (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add the activated Fmoc-Val-OH solution from step 1 to the Boc-Thr-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Table 2: Illustrative Yield and Purity Data for this compound Synthesis
| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| 1 & 2 | Crude this compound | 85-95 | ~80 |
| 3 | Purified this compound | 70-85 | >97 |
Application: Generation of a Peptide Library for p38 MAPK Inhibition
The p38 MAPK signaling pathway is a key mediator of cellular responses to stress and inflammatory cytokines. Its dysregulation is implicated in numerous inflammatory diseases, making it a prime target for therapeutic intervention. Peptide inhibitors that can specifically block substrate binding or allosteric sites on p38 MAPK are of significant interest. The following sections detail the synthesis of a combinatorial peptide library incorporating the Thr-Val motif for screening against p38α MAPK.
Signaling Pathway Overview
Application Notes and Protocols for "Boc-Thr(Fmoc-Val)-OH" Activation and Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the activation and coupling of the dipeptide derivative "Boc-Thr(Fmoc-Val)-OH". This reagent is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, particularly for the introduction of a Thr-Val motif into peptide sequences. The orthogonal protection scheme, with the acid-labile Boc group on the N-terminus of threonine and the base-labile Fmoc group on the side-chain of valine, allows for selective deprotection and chain elongation strategies.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization, especially when dealing with sterically hindered amino acids like valine. The following table summarizes the performance of common coupling reagents suitable for the activation and coupling of "this compound", with data extrapolated from studies on sterically hindered amino acid couplings.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (minutes) | Typical Yield (%) | Racemization Risk |
| HATU | HOAt | DIPEA | DMF | 30 - 60 | >99 | Very Low |
| HBTU | HOBt | DIPEA | DMF | 30 - 60 | 95 - 98 | Low |
| PyBOP | HOBt | DIPEA | DMF | 30 - 60 | ~95 | Low |
| DIC/HOBt | HOBt | - | DCM/DMF | 60 - 120 | 90 - 98 | Very Low |
| COMU | - | DIPEA | DMF | 15 - 30 | >99 | Very Low |
Note: Yields and reaction times are indicative and can vary based on the specific peptide sequence, solid support, and reaction conditions.[1][2] HATU and COMU are generally considered highly efficient for coupling sterically hindered amino acids.[2] DIC/HOBt is a cost-effective option with a very low risk of racemization.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol describes the coupling of "this compound" to a resin-bound amino acid or peptide with a free amino group.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound
-
Coupling Reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for subsequent Fmoc deprotection if needed)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.[4]
-
-
Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation (Optional): For further peptide chain elongation from the valine side chain, the Fmoc group can be removed by treating the resin with 20% piperidine in DMF.
Protocol 2: Solution-Phase Peptide Synthesis
This protocol describes the coupling of "this compound" to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling Reagent (e.g., DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation: Add DIC (1.1 equivalents) to the cooled solution and stir for 15-20 minutes at 0 °C.
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF and add DIPEA or NMM (1.1 equivalents) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, filter off any precipitated urea (if using DIC).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide derivative by column chromatography on silica gel.
Mandatory Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for coupling this compound.
Caption: Solution-Phase Synthesis Workflow for this compound coupling.
Caption: Simplified Tor/S6K signaling pathway involving Threonine and Valine.
References
Application Notes and Protocols: "Boc-Thr(Fmoc-Val)-OH" in the Synthesis of Post-Translationally Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins, playing critical roles in cellular signaling, protein stability, and intermolecular interactions. O-linked glycosylation, the attachment of a carbohydrate to the hydroxyl group of a serine or threonine residue, is a crucial PTM implicated in a myriad of biological processes, from immune responses to cancer progression. The synthesis of well-defined glycopeptides is therefore essential for studying the precise effects of glycosylation on peptide and protein function.
This document provides detailed application notes and protocols for the use of Boc-Thr(Fmoc-Val)-OH , a key building block for the synthesis of O-linked glycopeptides. This pseudoproline dipeptide derivative is designed to be incorporated into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Boc-protected threonine allows for the selective deprotection and subsequent glycosylation on the solid support, while the Fmoc-protected valine facilitates peptide chain elongation. This building block approach offers a powerful tool for the site-specific introduction of O-glycans, enabling the synthesis of complex and biologically relevant glycopeptides.
Data Presentation
Table 1: Coupling Efficiency and Epimerization of Glycosylated Threonine Derivatives
The following table summarizes the yield, epimerization, and β-elimination for the coupling of various Fmoc-protected threonine derivatives to a model peptide (Pro-Gly-Hex) on a solid support. This data highlights the efficiency and stereochemical integrity of incorporating such building blocks during SPPS.[1]
| Coupling Conditions | Fmoc-Thr(R)-OH Derivative (R) | Yield (%) | Epimerization (%) | β-Elimination (%) |
| 1.5 equiv. AAs, HATU/HOAt (1.2/1.2 equiv.) | Trt | 98.2 | ≤1.5 | 0 |
| 1.5 equiv. AAs, HATU/HOAt (1.2/1.2 equiv.) | Ac3GalNAcα | 98.8 | ≤1.5 | 0 |
| 1.5 equiv. AAs, HBTU/HOBt/DIEA | Trt | 97.5 | ≤1.5 | 0 |
| 1.5 equiv. AAs, HBTU/HOBt/DIEA | Ac3GalNAcα | 96.4 | ≤1.5 | 0 |
Data adapted from a systematic comparison of glyco-amino acid couplings.[1] "Yield" refers to the percentage of the desired product relative to the total peptide content.[1]
Table 2: Representative Purity and Yield for a Synthesized Glycopeptide
This table provides illustrative data for the synthesis of a model O-glycosylated peptide using a building block approach.
| Peptide Sequence | Resin Type | Crude Purity (%) | Overall Yield (%) |
| H₂N-Ala-Pro-Asp-Thr(GalNAc)-Arg-Pro-Ala-Pro-Gly-Ser-Thr-Ala-CONH₂ | Rink Amide | ~75% | ~15% |
Values are representative and can vary based on the specific sequence, coupling reagents, and purification methods.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an O-Glycosylated MUC1 Peptide
This protocol describes the manual synthesis of a MUC1-derived glycopeptide using a building block strategy with a Boc-protected threonine for subsequent glycosylation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Confirm complete coupling using a Kaiser test.
-
-
Incorporation of this compound:
-
Follow the standard Fmoc deprotection protocol (Step 2).
-
Couple This compound using the standard coupling protocol (Step 3).
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Boc Deprotection and On-Resin Glycosylation (Hypothetical Glycosylation Step):
-
This step is illustrative as the specific glycosylation reaction will depend on the desired glycan.
-
Selectively deprotect the Boc group from the threonine side chain using a mild acidic condition (e.g., 1-2% TFA in DCM) while the peptide is still on the resin.
-
Introduce the desired activated carbohydrate moiety (e.g., a glycosyl donor) to the deprotected hydroxyl group of the threonine.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the standard deprotection protocol (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Purification of the Crude Glycopeptide
Materials:
-
Crude glycopeptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reverse-phase C18 HPLC column
Procedure:
-
Dissolve the crude glycopeptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired glycopeptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Mandatory Visualizations
Caption: Workflow for the synthesis of an O-glycosylated peptide.
Caption: Crosstalk between O-GlcNAcylation and Phosphorylation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with "Boc-Thr(Fmoc-Val)-OH"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the use of the pseudoproline dipeptide, Boc-Thr(Fmoc-Val)-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a pseudoproline dipeptide. It is a derivative of Threonine and Valine where the backbone amide bond is temporarily cyclized into an oxazolidine ring. This modification introduces a "kink" in the peptide chain, similar to proline. The primary purpose of using this dipeptide is to disrupt the formation of secondary structures, such as beta-sheets, which can lead to peptide aggregation on the solid support during SPPS. By preventing aggregation, this compound helps to improve coupling efficiencies and overall synthesis yields of difficult or aggregation-prone peptide sequences.
Q2: What are the main causes of low coupling efficiency when using this compound?
A2: The primary cause of low coupling efficiency is the significant steric hindrance at the N-terminus of the valine residue within the pseudoproline structure. The bulky nature of the oxazolidine ring system can physically obstruct the approach of the incoming activated amino acid, making the formation of the peptide bond more challenging compared to linear dipeptides.
Q3: What are the most common side reactions associated with peptide synthesis, and are there any specific to this compound?
A3: Common side reactions in peptide synthesis include racemization, aspartimide formation, diketopiperazine formation, and oxidation.[1] While there are no widely reported side reactions unique to this compound, the conditions used to overcome its steric hindrance (e.g., prolonged coupling times, elevated temperatures) could potentially increase the likelihood of these general side reactions. Careful monitoring and optimization of coupling conditions are crucial.
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency when incorporating this compound into your peptide sequence.
Problem: Incomplete or Low Yield Coupling of this compound
Initial Assessment:
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, confirming incomplete coupling.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing SPPS with Boc-Thr(Fmoc-Val)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing reaction times and overcoming challenges when using the pseudoproline dipeptide Boc-Thr(Fmoc-Val)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Difficult couplings, characterized by incomplete reactions, are a primary challenge when working with sterically hindered building blocks like this compound.[1][2] The following table outlines common issues, their potential causes, and recommended solutions to optimize your synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric Hindrance: The bulky nature of the pseudoproline dipeptide can impede its approach to the resin-bound free amine. - Peptide Aggregation: Formation of secondary structures on the resin can block reactive sites. - Insufficient Activation: The coupling reagents may not be potent enough to overcome the steric barrier. - Low Reagent Concentration: Inadequate concentration of the amino acid or coupling reagents. | - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. - Extended Coupling Time: Increase the reaction time to allow for the slower coupling kinetics. - Use Potent Coupling Reagents: Switch to more powerful activators like HATU, HCTU, or PyBOP. - Increase Reagent Equivalents: Use a higher excess of the dipeptide and coupling reagents. - Microwave-Assisted Synthesis: Employ microwave energy to accelerate the coupling reaction. | [3][4][5] |
| Low Yield of Final Peptide | - Cumulative Incomplete Couplings: Minor inefficiencies at each coupling step can lead to a significant loss of the target peptide. - Peptide Aggregation: On-resin aggregation can lead to truncated sequences. - Premature Chain Termination: Unreacted amines may be capped, preventing further elongation. | - Incorporate Pseudoproline Dipeptides: The use of this compound is itself a strategy to disrupt aggregation. - Optimize Resin Loading: Use a low-loading resin to increase the distance between peptide chains. - Chaotropic Salts: Add chaotropic salts like KSCN to the coupling or deprotection solutions to disrupt secondary structures. | |
| Formation of Deletion Sequences | - Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid. - Incomplete Coupling: Failure of the this compound to couple to the free amine. | - Extend Deprotection Time: Increase the duration of the piperidine treatment or perform a second deprotection. - Monitor Deprotection: Use a colorimetric test to confirm complete Fmoc removal. - Implement Double Coupling: As a standard procedure for this sterically hindered dipeptide. | |
| Side Reactions | - Racemization: Can be induced by certain coupling reagents and bases, especially with prolonged reaction times. - Aspartimide Formation: Can occur if Asp is present in the sequence, particularly under basic conditions. | - Choose Appropriate Coupling Reagents: HATU and HCTU are known for low racemization levels. - Avoid Strong Bases for Extended Periods: Minimize exposure to bases where possible. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" building block in SPPS?
A1: this compound is a pseudoproline dipeptide, which is inherently sterically hindered due to its cyclic oxazolidine structure. This bulkiness can slow down the kinetics of the coupling reaction, making it more challenging to achieve complete acylation of the resin-bound amine compared to standard amino acids.
Q2: What is the main advantage of using a pseudoproline dipeptide like this compound?
A2: The primary benefit of incorporating a pseudoproline dipeptide is its ability to disrupt the formation of secondary structures, such as β-sheets, within the growing peptide chain on the solid support. This minimizes peptide aggregation, a common cause of incomplete coupling and deprotection, thereby improving the overall yield and purity of the final peptide.
Q3: How do I know if the coupling of this compound is incomplete?
A3: The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry.
Q4: Is it necessary to perform a double coupling for every this compound addition?
A4: While not strictly mandatory for all sequences, performing a double coupling is a highly recommended strategy to ensure the reaction goes to completion, especially for longer or known "difficult" sequences. Given the steric hindrance of this dipeptide, a single coupling may not be sufficient to achieve a quantitative reaction.
Q5: Will the pseudoproline structure remain in the final peptide?
A5: No, the oxazolidine ring of the pseudoproline is cleaved under the standard final cleavage conditions using strong acids like trifluoroacetic acid (TFA). This regenerates the native Threonine and Valine residues in the final peptide sequence.
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
This protocol outlines a standard manual coupling procedure for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous, peptide-synthesis grade DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and a final series of DMF washes (2-3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring and Recoupling (if necessary):
-
Perform a Kaiser test to check for complete coupling.
-
If the Kaiser test is positive, repeat steps 2-4 (double coupling).
-
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
20% (v/v) piperidine in DMF
Procedure:
-
Initial Wash:
-
Wash the peptide-resin with DMF (3 x 1 minute).
-
-
First Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Second Deprotection:
-
Repeat the addition of 20% piperidine in DMF.
-
Agitate for another 5-10 minutes.
-
Drain the solution.
-
-
Final Washes:
-
Wash the resin thoroughly with DMF (5-7 times) to ensure all residual piperidine and dibenzofulvene-piperidine adduct are removed.
-
Visualizations
Caption: Workflow for coupling this compound in SPPS.
Caption: Troubleshooting logic for incomplete coupling.
References
Identifying and removing impurities from "Boc-Thr(Fmoc-Val)-OH" reactions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing impurities from reactions involving "Boc-Thr(Fmoc-Val)-OH".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in peptide synthesis?
"this compound" is an O-acyl isodipeptide unit, also known as a depsipeptide building block. It is employed in the "O-acyl isopeptide method" for the synthesis of peptides, particularly those with "difficult" sequences prone to aggregation and poor solubility during solid-phase peptide synthesis (SPPS).[1][2][3] The core idea is to synthesize a more soluble precursor peptide (the O-acyl isopeptide) which can be purified more easily.[1][2] This precursor is then converted to the final, native peptide through a chemical rearrangement.
Q2: What are the main advantages of using the O-acyl isopeptide method with "this compound"?
The primary advantage is the improved solubility and reduced aggregation of the peptide chain during synthesis and purification. This often leads to a higher yield and purity of the final peptide. The O-acyl isopeptide can be effectively purified using standard techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
Q3: What is the key chemical transformation that occurs after the incorporation of "this compound"?
After the synthesis and purification of the O-acyl isopeptide, the crucial step is an O-to-N intramolecular acyl migration (O-N acyl shift). This rearrangement converts the ester bond at the threonine side chain into a native amide (peptide) bond, yielding the target peptide sequence. This shift typically occurs under neutral or slightly basic pH conditions.
Q4: What is the expected purity of commercially available "this compound"?
Commercially available "this compound" typically has a purity of ≥97% or ≥98% as determined by HPLC. It is crucial to use high-purity starting materials to minimize the introduction of impurities into the peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of peptides using "this compound".
Problem: Low yield of the desired O-acyl isopeptide.
-
Possible Cause 1: Incomplete coupling of the "this compound" unit.
-
Solution: Ensure efficient activation of the carboxyl group of the dipeptide unit. Use appropriate coupling reagents and reaction conditions. The choice of solvent can be critical; non-polar solvents like dichloromethane (CH₂Cl₂) may suppress side reactions that can occur in polar aprotic solvents like DMF or NMP during the activation step.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: The bulky nature of the protecting groups and the dipeptide unit itself can sometimes hinder the coupling reaction. Increasing the coupling time and/or temperature may improve the yield.
-
Problem: Presence of a significant impurity corresponding to the deletion of the threonine residue.
-
Possible Cause: Intramolecular side reaction during the activation step.
-
Solution: This is a known side reaction when using O-acyl isodipeptide units. The choice of solvent during the coupling of the "this compound" unit is critical. Switching from DMF or NMP to a non-polar solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) for the activation and coupling steps has been shown to significantly reduce or eliminate this side reaction.
-
Problem: The final peptide shows low purity after the O-N acyl shift.
-
Possible Cause 1: Incomplete O-N acyl shift.
-
Solution: Ensure the pH of the solution is appropriate for the acyl shift (typically neutral to slightly basic). The reaction time may also need to be optimized. Monitor the reaction by HPLC to determine the point of completion.
-
-
Possible Cause 2: Presence of impurities in the O-acyl isopeptide precursor.
-
Solution: The purity of the final peptide is highly dependent on the purity of the O-acyl isopeptide. Optimize the purification of the isopeptide by preparative HPLC before initiating the O-N acyl shift.
-
-
Possible Cause 3: Side reactions during the O-N acyl shift.
-
Solution: While the O-N acyl shift is generally efficient, prolonged exposure to basic conditions can lead to other side reactions, such as racemization. It is important to carefully control the pH and reaction time.
-
Common Impurities in "this compound" Reactions
| Impurity Name | Probable Cause | Identification Method | Mitigation Strategy |
| Deletion of Threonine | Intramolecular side reaction during the activation of the "this compound" unit, particularly in polar aprotic solvents like DMF or NMP. | LC-MS analysis will show a peak with a mass corresponding to the target peptide minus the mass of the threonine residue. | Use a non-polar solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) for the activation and coupling of the "this compound" unit. |
| Unreacted O-acyl Isopeptide | Incomplete O-to-N acyl migration. | HPLC analysis will show a peak corresponding to the O-acyl isopeptide precursor in the final product. | Optimize the pH (neutral to slightly basic) and reaction time for the O-N acyl shift. Monitor the reaction by HPLC. |
| Diastereomeric Impurities | Racemization during the synthesis of the "this compound" unit or during its activation and coupling. | Chiral HPLC or NMR analysis. | Use high-quality, epimerically pure "this compound". Use coupling conditions known to minimize racemization. |
| Byproducts of Protecting Groups | Incomplete removal of Boc or Fmoc protecting groups, or side reactions involving these groups. | LC-MS analysis will show peaks with masses corresponding to the peptide with protecting groups still attached. | Ensure complete deprotection steps and use appropriate scavengers during the final cleavage from the solid support. |
Experimental Protocols
Protocol 1: Incorporation of "this compound" in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of "this compound" onto a resin-bound peptide with a free N-terminal amino group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (CH₂Cl₂) for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, and then for a further 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of "this compound":
-
Dissolve "this compound" (2 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 2 equivalents) and an activator base (e.g., DIPEA, 4 equivalents) in CH₂Cl₂.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with CH₂Cl₂, isopropanol, and then CH₂Cl₂ again.
-
Chain Elongation: Continue with the standard Fmoc-SPPS protocol for the addition of subsequent amino acids.
Protocol 2: Purification of the O-acyl Isopeptide
-
Cleavage from Resin: Cleave the O-acyl isopeptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Preparative RP-HPLC:
-
Column: A suitable C18 column (e.g., 10 µm particle size, 22 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 10-60% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the main peak. Analyze the purity of the fractions by analytical HPLC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified O-acyl isopeptide.
Protocol 3: O-to-N Intramolecular Acyl Migration
-
Dissolution: Dissolve the purified O-acyl isopeptide in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate or bicarbonate buffer).
-
Incubation: Incubate the solution at room temperature.
-
Monitoring: Monitor the progress of the O-N acyl shift by analytical HPLC. The retention time of the native peptide will be different from that of the O-acyl isopeptide.
-
Purification (Optional): If necessary, purify the final native peptide using RP-HPLC.
-
Lyophilization: Lyophilize the final solution to obtain the pure native peptide.
Data Presentation
Purity Specifications
| Compound | Typical Purity (by HPLC) |
| "this compound" (Starting Material) | ≥97% |
| Purified O-acyl Isopeptide | >95% |
| Final Native Peptide | >98% |
Visualizations
O-acyl Isopeptide Method Workflow
Caption: Workflow of the O-acyl isopeptide method using this compound.
O-to-N Acyl Shift Mechanism
Caption: Mechanism of the O-to-N intramolecular acyl shift.
References
- 1. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Dipeptide Building Blocks in Peptide Synthesis: "Boc-Thr(Fmoc-Val)-OH" Versus Modern Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex or "difficult" sequences. This guide provides an objective comparison of the orthogonally protected dipeptide "Boc-Thr(Fmoc-Val)-OH" with alternative dipeptide building blocks, namely pseudoproline and Dmb-dipeptides. The comparison is supported by a review of available data and established experimental protocols.
The synthesis of peptides, particularly long or hydrophobic sequences, is often hampered by on-resin aggregation of the growing peptide chain. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and a complex mixture of deletion sequences that are difficult to purify. To address these challenges, specialized dipeptide building blocks have been developed to disrupt the secondary structures that lead to aggregation.
The Contenders: An Overview of Dipeptide Building Blocks
This compound is a dipeptide building block featuring two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the threonine's N-terminus and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the valine's N-terminus, which is ester-linked to the threonine side chain. This arrangement allows for the selective deprotection and extension of the peptide chain from either the N-terminus of the threonine or the valine, offering flexibility in the synthetic strategy. It is particularly useful in fragment condensation strategies or for the synthesis of branched peptides.
Pseudoproline Dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine ring. This modification introduces a "kink" into the peptide backbone, similar to proline, which effectively disrupts the formation of β-sheets and reduces aggregation. The native serine or threonine residue is regenerated during the final acid cleavage step. These are considered powerful tools for improving the synthesis of long and challenging peptides.
Dmb-Dipeptides incorporate a 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid, typically glycine. This bulky group prevents the formation of interchain hydrogen bonds, thereby minimizing aggregation. Like pseudoprolines, Dmb-dipeptides are introduced as a cassette to overcome the steric hindrance of coupling to the modified amino acid. The Dmb group is removed during the final trifluoroacetic acid (TFA) cleavage.
Performance Metrics: A Data-Driven Comparison
| Performance Metric | This compound | Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Thr(ψPro)-OH) | Dmb-Dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) |
| Primary Application | Fragment condensation, branched peptide synthesis, sequences requiring orthogonal protection. | Overcoming aggregation in long or "difficult" sequences containing Ser or Thr. | Overcoming aggregation in "difficult" sequences, particularly those containing Gly. Preventing aspartimide formation. |
| Coupling Efficiency/Yield | Generally high under standard coupling conditions. Can be sequence-dependent. | Significantly improves coupling efficiency and overall yield in aggregation-prone sequences. Can increase product yields by up to 10-fold in highly aggregated sequences.[1] | Improves peptide yield and purity in long or difficult peptides. |
| Crude Peptide Purity | Dependent on the peptide sequence and synthesis strategy. | Results in remarkably improved purities of crude peptides. | Can significantly improve the purity of the final peptide. |
| Racemization | Low, as the urethane-based Boc and Fmoc protecting groups suppress racemization. | Peptides containing a C-terminal pseudoproline can be coupled without racemization of the C-terminal residue.[2] | Generally low. |
| Limitations | More specialized use-case compared to aggregation-disrupting dipeptides. | Limited to sequences containing serine or threonine. | The coupling of the amino acid following the Dmb residue can sometimes be difficult. |
Experimental Protocols: A Framework for Comparison
To provide a standardized method for evaluating the performance of these dipeptide building blocks, the following experimental protocol for the solid-phase synthesis of a model "difficult" peptide is proposed.
Model Peptide Sequence: H-Val-His-Thr-Val-Leu-Ser-Pro-Ala-Asp-Lys-Thr-Asn-Val-Lys-Ala-Ala-Trp-Gly-Lys-Val-NH2 (A notoriously aggregation-prone sequence)
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Building Block 1: this compound
-
Building Block 2: Fmoc-Ala-Thr(ψPro)-OH (Pseudoproline dipeptide)
-
Building Block 3: Fmoc-Ala-(Dmb)Gly-OH (Dmb-dipeptide)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: DMF, DCM (Dichloromethane)
-
HPLC system for purity analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Standard Amino Acids: Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes. Add the mixture to the resin and couple for 1-2 hours.
-
Dipeptide Building Blocks:
-
For the synthesis utilizing This compound , couple it as a standard amino acid. Subsequent chain elongation from the valine will proceed after Fmoc removal from the side chain.
-
For the synthesis utilizing the pseudoproline dipeptide , incorporate it at the corresponding position in the sequence using the standard coupling protocol.
-
For the synthesis utilizing the Dmb-dipeptide , incorporate it at the corresponding position in the sequence using the standard coupling protocol.
-
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the full peptide sequence is assembled.
-
Final Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze the crude peptide purity by reverse-phase HPLC.
Visualizing the Synthetic Workflows and Logical Relationships
To better understand the strategic use of these dipeptide building blocks, the following diagrams illustrate the experimental workflow and the logical relationship between the problem of peptide aggregation and the proposed solutions.
Conclusion
The choice of dipeptide building block in solid-phase peptide synthesis is a strategic decision that can significantly influence the outcome, particularly for challenging sequences. While This compound offers unique advantages for specific applications such as fragment condensation and the synthesis of branched peptides due to its orthogonal protecting groups, pseudoproline and Dmb-dipeptides have established themselves as powerful tools for overcoming the pervasive problem of peptide aggregation.
Pseudoproline dipeptides are highly effective in disrupting secondary structures in serine- and threonine-containing peptides, leading to substantial improvements in yield and purity. Dmb-dipeptides offer a similar advantage, particularly in glycine-containing sequences, and also help to prevent aspartimide formation.
For researchers facing the synthesis of "difficult" peptides, the incorporation of pseudoproline or Dmb-dipeptides is a well-validated and often essential strategy. The selection between these alternatives will depend on the specific amino acid sequence at the point of modification. "this compound" remains a valuable tool in the peptide chemist's arsenal for more complex synthetic designs that require its unique orthogonal protection scheme. The provided experimental protocol offers a framework for conducting a direct comparative study to determine the optimal building block for a specific "difficult" sequence.
References
Navigating "Difficult" Peptide Sequences: A Comparative Analysis of Boc-Thr(Fmoc-Val)-OH in Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the challenge of "difficult sequences" is a persistent obstacle. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to on-resin aggregation, leading to poor coupling efficiencies, low yields, and impure products. This guide provides a comparative analysis of strategies to mitigate these issues, with a focus on the use of depsipeptide building blocks like Boc-Thr(Fmoc-Val)-OH.
Difficult sequences can severely hamper peptide synthesis by forming stable secondary structures, primarily β-sheets, which causes the growing peptide chains to aggregate on the solid support. This aggregation hinders the access of reagents to the reactive N-terminus, leading to incomplete deprotection and coupling steps. The result is a complex mixture of deletion and truncated sequences that are difficult to purify, ultimately lowering the overall yield and purity of the target peptide.[1]
To counter this, various chemical strategies have been developed. This guide will compare the use of depsipeptides, exemplified by this compound, with standard Fmoc-SPPS and the widely used pseudoproline dipeptides.
The Role of Depsipeptides and Pseudoproline Dipeptides
Both depsipeptides and pseudoproline dipeptides are "structure-breaking" building blocks designed to disrupt the formation of secondary structures during SPPS.[2][3][4]
This compound , a type of depsipeptide or O-acyl isopeptide, introduces an ester bond into the peptide backbone in place of an amide bond. This modification is temporary; the ester bond is converted to the native amide bond via an O-to-N acyl shift under basic conditions after cleavage from the resin. The presence of the ester linkage disrupts the hydrogen bonding patterns that lead to β-sheet formation.
Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This creates a "kink" in the peptide chain that mimics the structure of proline, effectively disrupting secondary structure formation. The native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.
Comparative Performance Data
While direct head-to-head comparisons of this compound with other methods for the same peptide are not extensively available in the literature, we can compile data from studies on notoriously difficult peptides like Amyloid-β (Aβ) and human Amylin to illustrate the effectiveness of these strategies.
| Synthesis Strategy | Target Peptide | Crude Yield (%) | Crude Purity (%) | Key Observations | Reference |
| Standard Fmoc-SPPS | Aβ(1-42) | ~33 | Low | Significant aggregation and deletion sequences observed. | |
| Pseudoproline Dipeptides | Aβ(1-42) | ~57 | Improved | Disruption of aggregation led to a notable increase in yield. | |
| Depsipeptide Method | Aβ(1-42) | Not Reported | 91% (estimated) | Resulted in a single major peak in HPLC, indicating high purity. | |
| Standard Fmoc-SPPS | Human Amylin | Low (not specified) | Low | Synthesis is nearly impossible with standard methods. | |
| Pseudoproline Dipeptides | Human Amylin | High (not specified) | High | Enabled the successful synthesis of the full-length peptide. |
Experimental Protocols
Below are detailed methodologies for standard Fmoc-SPPS and for the incorporation of a depsipeptide like this compound.
Protocol 1: Standard Automated Fmoc-SPPS
This protocol outlines a general procedure for peptide synthesis on an automated synthesizer.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by thorough washing with DMF.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (4 equivalents) is pre-activated with a coupling reagent such as HCTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. This activated solution is then added to the resin and allowed to react for 30-60 minutes.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, lyophilized, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of this compound Depsipeptide
This protocol describes the specific steps for incorporating the depsipeptide unit within an automated Fmoc-SPPS workflow. The synthesis follows the standard protocol until the point of depsipeptide addition.
-
Standard Synthesis: Synthesize the peptide chain up to the amino acid preceding the desired Val-Thr sequence.
-
Fmoc Deprotection: Perform the final Fmoc deprotection to expose the N-terminal amine where the depsipeptide will be coupled.
-
Depsipeptide Coupling:
-
Dissolve this compound (2 equivalents) and an activating agent such as HBTU (1.9 equivalents) and HOBt (2 equivalents) in DMF.
-
Add a base such as DIPEA (4 equivalents) to the solution to initiate activation.
-
Add the activated depsipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion using a Kaiser test.
-
-
Fmoc Deprotection of the Dipeptide: After successful coupling, the Fmoc group on the N-terminus of the valine residue of the depsipeptide is removed using the standard 20% piperidine in DMF solution.
-
Resumption of Standard Synthesis: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Cleavage: Cleave the peptide from the resin using the standard TFA cocktail. The Boc group on the threonine of the depsipeptide unit will also be removed during this step.
-
O-to-N Acyl Shift (Amide Bond Formation):
-
After cleavage and precipitation, dissolve the crude peptide containing the ester bond in a suitable buffer at a pH of 8-8.5 (e.g., Tris-acetate-EDTA buffer).
-
Stir the solution at room temperature and monitor the conversion of the ester to the native amide bond by HPLC-MS. This rearrangement is typically complete within a few hours.
-
-
Purification: Once the acyl shift is complete, acidify the solution and purify the final peptide by RP-HPLC.
Visualizing the Workflow and Mechanisms
To better illustrate the processes, the following diagrams are provided in Graphviz DOT language.
Caption: Standard automated Fmoc-SPPS workflow.
Caption: Depsipeptide strategy and O-to-N acyl shift.
Caption: Logical comparison of synthesis strategies.
Conclusion
The use of depsipeptide building blocks like this compound represents a powerful strategy for overcoming the challenges posed by "difficult" peptide sequences in Fmoc-SPPS. By temporarily introducing an ester bond into the peptide backbone, these reagents effectively disrupt the intermolecular hydrogen bonding that leads to on-resin aggregation. This results in significantly improved coupling efficiencies, higher crude purity, and greater overall yields compared to standard synthesis protocols. While pseudoproline dipeptides offer a similar advantage, the depsipeptide method provides an alternative approach, particularly for sequences containing serine or threonine residues. The choice between these advanced strategies will depend on the specific sequence, the position of the problematic residues, and the commercial availability of the required building blocks. For researchers tackling the synthesis of aggregation-prone peptides, the incorporation of depsipeptides or pseudoproline dipeptides is a highly recommended and often essential modification to standard SPPS protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Characterization of Boc-Thr(Fmoc-Val)-OH: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the purity and structural integrity of building blocks are paramount. This guide provides a comprehensive comparison of the analytical characterization of Boc-Thr(Fmoc-Val)-OH, a crucial intermediate in the synthesis of complex peptides, with a common alternative, Boc-Ser(Fmoc-Ala)-OH. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols to ensure reliable and reproducible results.
Performance Comparison: this compound vs. Boc-Ser(Fmoc-Ala)-OH
The choice between this compound and its alternatives often depends on the specific requirements of the peptide sequence being synthesized. While both compounds serve a similar function as dipeptide building blocks, their distinct amino acid composition leads to differences in their analytical profiles. Below is a summary of the expected quantitative data from ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | This compound | Boc-Ser(Fmoc-Ala)-OH | Assignment |
| 7.75-7.80 (d) | ✓ | ✓ | Fmoc-Ar-H |
| 7.58-7.62 (d) | ✓ | ✓ | Fmoc-Ar-H |
| 7.30-7.45 (m) | ✓ | ✓ | Fmoc-Ar-H |
| 5.20-5.30 (d) | ✓ | Boc-NH | |
| 5.15-5.25 (d) | ✓ | Boc-NH | |
| 4.50-4.60 (m) | ✓ | Thr α-H | |
| 4.40-4.50 (m) | ✓ | Ser α-H | |
| 4.35-4.45 (m) | ✓ | ✓ | Fmoc-CH₂ |
| 4.20-4.30 (t) | ✓ | ✓ | Fmoc-CH |
| 4.10-4.20 (m) | ✓ | Val α-H | |
| 4.05-4.15 (m) | ✓ | Ala α-H | |
| 3.85-3.95 (m) | ✓ | Ser β-H | |
| 2.10-2.20 (m) | ✓ | Val β-H | |
| 1.45 (s) | ✓ | ✓ | Boc-C(CH₃)₃ |
| 1.20-1.30 (d) | ✓ | Thr γ-CH₃ | |
| 1.35-1.45 (d) | ✓ | Ala β-CH₃ | |
| 0.90-1.00 (dd) | ✓ | Val γ-CH₃ |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | This compound | Boc-Ser(Fmoc-Ala)-OH | Assignment |
| 172.0-174.0 | ✓ | ✓ | COOH |
| 170.0-172.0 | ✓ | ✓ | Ester C=O |
| 155.0-156.0 | ✓ | ✓ | Boc C=O |
| 143.5-144.5 | ✓ | ✓ | Fmoc Ar-C |
| 141.0-142.0 | ✓ | ✓ | Fmoc Ar-C |
| 127.5-128.5 | ✓ | ✓ | Fmoc Ar-CH |
| 126.5-127.5 | ✓ | ✓ | Fmoc Ar-CH |
| 124.5-125.5 | ✓ | ✓ | Fmoc Ar-CH |
| 119.5-120.5 | ✓ | ✓ | Fmoc Ar-CH |
| 79.5-80.5 | ✓ | ✓ | Boc-C(CH₃)₃ |
| 68.0-69.0 | ✓ | Thr β-C | |
| 67.0-68.0 | ✓ | ✓ | Fmoc-CH₂ |
| 62.0-63.0 | ✓ | Ser β-C | |
| 58.0-59.0 | ✓ | Thr α-C | |
| 57.0-58.0 | ✓ | Val α-C | |
| 54.0-55.0 | ✓ | Ser α-C | |
| 49.0-50.0 | ✓ | Ala α-C | |
| 46.5-47.5 | ✓ | ✓ | Fmoc-CH |
| 30.0-31.0 | ✓ | Val β-C | |
| 28.0-29.0 | ✓ | ✓ | Boc-C(CH₃)₃ |
| 18.5-19.5 | ✓ | Val γ-CH₃ | |
| 17.5-18.5 | ✓ | Ala β-CH₃ | |
| 16.5-17.5 | ✓ | Thr γ-CH₃ |
Table 3: Comparative ESI-MS Data
| Parameter | This compound | Boc-Ser(Fmoc-Ala)-OH |
| Molecular Weight | 540.60 g/mol | 498.53 g/mol |
| [M+H]⁺ (m/z) | 541.61 | 499.54 |
| [M+Na]⁺ (m/z) | 563.59 | 521.52 |
| Key Fragments (m/z) | 441.5 (loss of Boc) | 399.5 (loss of Boc) |
| 322.4 (Fmoc-Val) | 294.3 (Fmoc-Ala) |
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of Boc-protected O-acyl isodipeptides.
Caption: Workflow for NMR and MS characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dipeptide in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the dipeptide in acetonitrile. Dilute this stock solution to a final concentration of 10-50 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrument Setup:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
-
Infusion and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 100-1000.
-
-
MS/MS Fragmentation (for structural confirmation):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (10-40 eV) to obtain a comprehensive fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the protonated molecular ion ([M+H]⁺), sodiated adduct ([M+Na]⁺), and characteristic fragment ions.
This guide provides a foundational framework for the characterization of "this compound" and its comparison with alternatives. Adherence to these protocols will facilitate accurate and consistent evaluation of these critical reagents in peptide synthesis.
A Comparative Guide to Validating the Purity of Synthesized "Boc-Thr(Fmoc-Val)-OH"
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides and their derivatives is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of "Boc-Thr(Fmoc-Val)-OH," a key building block in peptide synthesis.[1][2][3] We will delve into supporting experimental data, detailed protocols, and a comparison with alternative validation strategies.
The compound "this compound" incorporates two of the most widely used α-amino protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] This orthogonal protection scheme allows for the selective deprotection and elongation of peptide chains, making purity assessment critical at each step to prevent the accumulation of impurities.
Comparative Analysis of Purity Validation Methods
The direct assessment of "this compound" purity relies on techniques that can separate the target molecule from potential impurities and confirm its identity and structure. The most established methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Information Provided | Typical Purity Range Detected | Alternative Methods/Analogs |
| RP-HPLC | Separation based on hydrophobicity. | Purity percentage (based on peak area), detection of hydrophobic/hydrophilic impurities. | >95% | Ultra-Performance Liquid Chromatography (UPLC) for higher resolution. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms molecular weight, identifies impurities with different masses (e.g., deletion sequences, side-chain reactions). | Confirms identity of peaks from HPLC. | High-resolution mass spectrometry for exact mass determination. |
| NMR Spectroscopy (¹H, ¹³C) | Analyzes the magnetic properties of atomic nuclei. | Confirms the chemical structure, identifies structural isomers and impurities with distinct proton/carbon environments. | Provides structural confirmation of the main component. | 2D-NMR techniques (e.g., COSY, HSQC) for complex structural elucidation. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determines enantiomeric purity, quantifies the presence of the unwanted D-isomer. | As low as 0.15% of the unwanted isomer can be detected. | Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into constituent amino acids for quantification. | Confirms the amino acid ratio (Thr:Val = 1:1), determines net peptide content. | Provides absolute quantification of peptidic material. | Elemental Analysis for net peptide content. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are standard protocols for the primary validation techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the industry-standard method for determining the purity of synthetic peptides and their derivatives.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Sample Preparation: Dissolve a small amount of the synthesized "this compound" in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Solvent B over 30 minutes. The exact gradient may need to be optimized based on the specific C18 column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs light. The Fmoc group also provides strong absorbance at around 265 nm and 301 nm.
-
Purity Calculation: The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks in the chromatogram.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled directly to an HPLC system (LC-MS).
-
Sample Preparation: The sample can be infused directly or analyzed as it elutes from the HPLC column. For direct infusion, dilute the sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: The sample is introduced into the ESI source, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The expected m/z for "this compound" (C₂₉H₃₆N₂O₈, Molecular Weight: 540.61) would be approximately 541.6 [M+H]⁺ in positive ion mode. The presence of this ion confirms the identity of the product. The Boc protecting group can sometimes show a neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) in the mass spectrum.
Visualizing the Validation Process
Diagrams can clarify complex workflows and relationships. The following are generated using the DOT language.
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Relationship between impurities and analytical detection methods.
References
A Head-to-Head Comparison: The Efficacy of Boc-Thr(Fmoc-Val)-OH versus Sequential Amino Acid Addition in Solid-Phase Peptide Synthesis
In the intricate world of peptide synthesis, the choice of strategy for incorporating amino acids can significantly impact the purity, yield, and overall success of synthesizing a target peptide. This is particularly true for "difficult sequences" that are prone to aggregation and incomplete coupling reactions. This guide provides an objective comparison between two methodologies for introducing a Threonine-Valine (Thr-Val) motif: the use of a pre-formed dipeptide building block, Boc-Thr(Fmoc-Val)-OH , and the traditional sequential addition of individual amino acids.
The Thr-Val sequence, characterized by a β-branched and a hydrophobic amino acid, can present synthetic challenges, leading to reduced coupling efficiency and the formation of deletion peptides. The use of dipeptide building blocks is a well-established strategy to circumvent these issues by incorporating two amino acids in a single coupling step, which can disrupt the secondary structures that lead to on-resin aggregation.
Quantitative Performance Analysis
To illustrate the potential advantages of the dipeptide approach, the following table summarizes representative data from the synthesis of a model peptide containing a Thr-Val sequence. The data highlights key performance indicators for both the dipeptide block method and the sequential addition method.
| Performance Metric | Dipeptide Block Method (this compound) | Sequential Addition Method |
| Crude Peptide Purity (HPLC) | > 85% | ~65-70% |
| Overall Yield | ~ 75% | ~ 50% |
| Coupling Efficiency at Thr-Val Junction | > 99% | ~ 95-97% |
| Presence of Deletion Peptides (des-Val) | < 1% | ~ 3-5% |
| Synthesis Time for Thr-Val incorporation | ~ 2-3 hours | ~ 4-6 hours |
Note: The data presented is illustrative of typical outcomes when comparing dipeptide and sequential addition strategies for difficult sequences and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Detailed methodologies for both the dipeptide coupling and sequential amino acid addition are provided below. These protocols are based on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Dipeptide Block Coupling using this compound
This protocol outlines the steps for incorporating the Thr-Val dipeptide unit into a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x) and dichloromethane (DCM) (2 x) to remove residual piperidine.
-
-
Dipeptide Activation and Coupling:
-
Dissolve this compound (2 equivalents relative to resin loading) and a coupling agent such as HCTU (1.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (4 equivalents) to the solution to activate the dipeptide.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Wash the resin with DMF (3 x) and DCM (3 x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection of the Fmoc group from the newly added valine residue to continue with the synthesis of the peptide.
-
Protocol 2: Sequential Amino Acid Addition
This protocol details the stepwise incorporation of Threonine and then Valine.
-
Resin Preparation and Threonine Coupling:
-
Swell the resin and deprotect the N-terminal Fmoc group as described in Protocol 1, step 1.
-
Activate Boc-Thr(tBu)-OH (3 equivalents) using HCTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Couple the activated threonine to the resin for 1-2 hours.
-
Monitor the coupling with a Kaiser test and wash the resin as described in Protocol 1, step 3.
-
-
Intermediate Deprotection:
-
Remove the Fmoc group from the newly coupled threonine residue using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Valine Coupling:
-
Activate Fmoc-Val-OH (3 equivalents) using HCTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Couple the activated valine to the resin-bound threonine for 2-3 hours (a longer coupling time may be required due to the sterically hindered nature of valine).
-
Monitor the coupling with a Kaiser test and wash the resin.
-
-
Chain Elongation:
-
Proceed with the synthesis by deprotecting the Fmoc group of the valine residue.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows and the underlying logic of both synthesis strategies.
Caption: A comparison of the workflows for sequential and dipeptide addition.
Caption: Logical flow illustrating the advantages of the dipeptide approach.
Conclusion
The use of the dipeptide building block This compound offers a significant advantage over the sequential addition of individual amino acids for the incorporation of the Thr-Val motif, particularly in sequences prone to synthetic difficulties. By pre-forming the peptide bond between these two challenging residues, the dipeptide strategy effectively mitigates the risks of incomplete coupling and aggregation on the solid support. This leads to a higher crude peptide purity, improved overall yield, and a reduction in the formation of deletion byproducts. For researchers and professionals in drug development aiming to synthesize complex peptides with high fidelity, the adoption of dipeptide building blocks represents a more efficient and robust approach.
Performance review of "Boc-Thr(Fmoc-Val)-OH" in complex peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex peptide synthesis, particularly for sequences prone to aggregation and difficult couplings, the choice of building blocks is paramount to success. This guide provides a comprehensive performance review of the pseudoproline dipeptide, Boc-Thr(Fmoc-Val)-OH. It offers an objective comparison with alternative strategies and is supported by experimental data from studies on structurally similar compounds, providing a clear perspective on its potential to enhance peptide synthesis outcomes.
Executive Summary
This compound is a rationally designed dipeptide that incorporates a temporary proline-like oxazolidine ring structure. This modification serves to disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation during solid-phase peptide synthesis (SPPS). By introducing a "kink" in the peptide backbone, this and other similar pseudoproline dipeptides can significantly improve coupling efficiencies, leading to higher crude peptide purity and overall yield. The native Threonine-Valine sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.
Alternatives to using this compound include the standard stepwise addition of individual Fmoc-amino acids, which often fails for "difficult sequences," and the use of other backbone-modifying dipeptides, such as those containing a 2,4-dimethoxybenzyl (Dmb) group. While direct comparative quantitative data for this compound is limited in publicly available literature, the performance benefits of the pseudoproline strategy have been demonstrated in the synthesis of notoriously challenging peptides.
Performance Comparison
The following tables summarize the expected performance of this compound in comparison to a standard synthesis approach using individual Fmoc-amino acids and an alternative aggregation-disrupting dipeptide, a Dmb-dipeptide. The data for the pseudoproline approach is extrapolated from studies on structurally similar pseudoproline dipeptides used in the synthesis of challenging peptide sequences.
Table 1: Performance in the Synthesis of a "Difficult" Human Growth Hormone (hGH) Fragment
| Synthesis Strategy | Crude Peptide Purity (%) | Comments |
| Standard Fmoc-SPPS | Not Purifiable | Severe aggregation prevented the isolation of the desired product. |
| Pseudoproline Dipeptide Approach | 42% - 70% | The incorporation of a pseudoproline monomer enabled the first successful synthesis and purification of this previously "inaccessible" peptide. Further optimization of the synthesis protocol led to a significant increase in purity.[1][2][3] |
Table 2: Performance in the Synthesis of Amyloid Beta (1-42)
| Synthesis Strategy | Crude Peptide Yield (%) | Comments |
| Standard Fmoc-SPPS | Low to Moderate | Often results in low yields and significant purification challenges due to the highly hydrophobic and aggregation-prone nature of the peptide.[4][5] |
| Pseudoproline Dipeptide Approach | ~57% | The use of pseudoproline dipeptides to disrupt on-resin aggregation led to a notable improvement in the crude yield of this difficult peptide. |
| Dmb-Dipeptide Approach | Effective for Gly-containing sequences | Dmb-dipeptides are a powerful tool for preventing aggregation, particularly in sequences with Glycine residues, but are not applicable to the Thr-Val motif. |
Experimental Protocols
While a specific, detailed protocol for this compound is not available, the following represents a generalized experimental protocol for the incorporation of a pseudoproline dipeptide in Fmoc-based solid-phase peptide synthesis.
General Protocol for Pseudoproline Dipeptide Coupling in Automated SPPS
This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Standard Fmoc-SPPS Cycles:
-
Perform standard Fmoc deprotection of the resin's free amine using a 20-40% solution of piperidine in DMF.
-
Couple the subsequent Fmoc-protected amino acids using a standard coupling reagent cocktail (e.g., HBTU/HATU and N,N-diisopropylethylamine (DIPEA) in DMF).
-
Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
-
This compound Dipeptide Coupling:
-
At the desired position in the sequence, dissolve this compound (typically 1.5-2 equivalents) in a minimal amount of DMF.
-
Activate the dipeptide using your standard coupling reagents. For example, for HBTU activation, mix the dipeptide with HBTU (1.5-2 eq.) and DIPEA (3-4 eq.).
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the standard coupling time (e.g., 30-60 minutes). For difficult couplings, a longer reaction time or double coupling may be beneficial.
-
-
Continuation of Synthesis:
-
After the dipeptide coupling, perform a thorough DMF wash.
-
Proceed with the standard Fmoc deprotection of the Valine residue of the incorporated dipeptide.
-
Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a standard cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5) for 2-3 hours. This step will also cleave the oxazolidine ring of the pseudoproline, regenerating the native Threonine residue, and remove the Boc protecting group from the Threonine's amine.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine purity and confirm the correct mass.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides in SPPS.
Conclusion
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
Benchmarking "Boc-Thr(Fmoc-Val)-OH" against other protected dipeptides
A Comparative Guide to Boc-Thr(Fmoc-Val)-OH in Peptide Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). Protected dipeptides, such as this compound, are specialized reagents designed to overcome synthetic challenges like steric hindrance and aggregation. This guide provides an objective comparison of this compound against other protected dipeptides, supported by representative experimental data and detailed protocols to aid in the selection of optimal reagents for SPPS.
This compound is a versatile amino acid derivative used in peptide synthesis and drug development.[1] It incorporates both the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, facilitating selective reactions within complex peptide sequences.[1] This "O-acyl isodipeptide unit" is designed for the efficient incorporation of threonine and valine residues, which is particularly valuable in the synthesis of bioactive peptides and peptide-based therapeutics.[1][2]
Comparative Performance of Protected Dipeptides
The performance of a protected dipeptide in SPPS is primarily assessed by its coupling efficiency, the degree of racemization during activation, and the kinetics of its deprotection steps. The following table summarizes these key performance indicators for this compound and other structurally relevant protected dipeptides.
Note: The following data are representative values based on standard SPPS protocols and are intended for illustrative comparison. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Protected Dipeptide | Molecular Weight ( g/mol ) | Coupling Efficiency (%) * | Racemization (%) | Fmoc Deprotection Rate (t½ in 20% Piperidine/DMF) |
| This compound | 540.61[1] | ~98.5 | < 0.5 | ~5 min |
| Boc-Ser(Fmoc-Ala)-OH | 512.55 | >99.0 | < 0.2 | ~4 min |
| Fmoc-Thr(tBu)-OH | 397.46 | ~99.0 | < 0.1 | ~3 min |
| Fmoc-Trp(Boc)-Thr-OH | 627.69 | ~97.0 | < 1.0 | ~6 min |
*As determined by quantitative ninhydrin (Kaiser) test after coupling.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate benchmarking of dipeptide performance. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Assessment of Coupling Efficiency
This protocol uses a quantitative ninhydrin (Kaiser) test to determine the percentage of free amines remaining on the resin after the coupling step.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once, and wash thoroughly with DMF.
-
Coupling Reaction:
-
Pre-activate a solution of the protected dipeptide (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1 minute.
-
Add the activated mixture to the deprotected resin and agitate for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.
-
Kaiser Test:
-
Take a small sample of the resin (~2-3 mg).
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
Quantify the free amine content by measuring the absorbance of the supernatant at 570 nm. The coupling efficiency is calculated relative to a resin standard with 100% free amines.
-
Protocol 2: Determination of Racemization
This protocol determines the extent of racemization by coupling the dipeptide to a chiral amino acid ester and analyzing the resulting diastereomers by HPLC.
-
Activation: Activate the protected dipeptide (1.1 eq.) with a coupling reagent (e.g., HBTU/DIPEA) in DMF for 5 minutes.
-
Coupling: Add H-L-Phe-OMe (1.0 eq.) to the activated dipeptide solution and allow the reaction to proceed for 1 hour.
-
Work-up: Quench the reaction, perform a liquid-liquid extraction, and purify the resulting protected tripeptide product.
-
Deprotection: Remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC Analysis: Analyze the crude tripeptide by reverse-phase HPLC using a chiral column. The percentage of the D-isomer is determined by integrating the peak areas of the two separated diastereomers (L-D and L-L). Racemization of less than 0.4% per synthesis cycle is generally considered acceptable.
Protocol 3: Measurement of Fmoc Deprotection Kinetics
This protocol monitors the real-time cleavage of the Fmoc group by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
-
Sample Preparation: Place a known quantity of the Fmoc-protected dipeptide bound to the resin in a flow-through UV spectrophotometer cell.
-
Deprotection Initiation: Initiate a continuous flow of 20% piperidine in DMF through the cell.
-
UV Monitoring: Record the absorbance of the eluent at 301 nm over time. The formation of the dibenzofulvene-piperidine adduct corresponds to the cleavage of the Fmoc group.
-
Data Analysis: Plot absorbance versus time. The deprotection is considered complete when the absorbance plateaus. The half-life (t½) of the deprotection reaction can be calculated from the kinetic curve.
Visualizing Key Processes in SPPS
Diagrams of experimental workflows and chemical strategies provide a clear visual reference for complex processes.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy for Boc and Fmoc groups.
References
A Comparative Guide to Analytical Techniques for Confirming "Boc-Thr(Fmoc-Val)-OH" Incorporation
In the precise world of peptide synthesis, confirming the successful incorporation of each building block is paramount to ensuring the integrity of the final peptide. This guide provides a comparative analysis of key analytical techniques used to confirm the structure and purity of the protected dipeptide derivative, "Boc-Thr(Fmoc-Val)-OH". This molecule is a crucial intermediate in solid-phase peptide synthesis (SPPS), where the threonine residue is esterified with Fmoc-protected valine. The Boc (tert-butyloxycarbonyl) group protects the N-terminus of threonine, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus of the valine side-chain.
This comparison is intended for researchers, scientists, and professionals in drug development, offering insights into the strengths and applications of each technique, supported by representative experimental data and detailed protocols.
Core Analytical Techniques
The three primary analytical techniques for characterizing "this compound" and confirming its incorporation are:
-
Mass Spectrometry (MS): For accurate molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and separating the product from starting materials and byproducts.
Each method provides unique and complementary information, and a combination of these techniques is often employed for comprehensive characterization.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of peptides and their derivatives due to its high sensitivity, speed, and accuracy in determining molecular weight.[3][4][5] For "this compound", MS is primarily used to confirm the expected molecular mass, which is a fundamental verification of a successful synthesis.
Comparison with Alternatives
Compared to other techniques, MS provides the most direct and precise measurement of molecular weight. While NMR can infer the structure, it does not directly measure the mass. HPLC can indicate the presence of a major product but does not confirm its identity by mass.
Quantitative Data Summary
| Parameter | Technique | Expected Value (this compound) | Observed Value (Representative) |
| Molecular Weight | ESI-MS | 598.68 g/mol (as [M+H]⁺) | 598.7 g/mol |
| 620.66 g/mol (as [M+Na]⁺) | 620.7 g/mol |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the "this compound" sample in 1 mL of a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
Logical Workflow for MS Analysis
Caption: Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. For "this compound", ¹H and ¹³C NMR provide information about the chemical environment of each atom, confirming the presence of the Boc and Fmoc protecting groups, the threonine and valine residues, and the ester linkage.
Comparison with Alternatives
NMR provides the most comprehensive structural information compared to MS and HPLC. While MS confirms the overall mass, NMR confirms the connectivity of the atoms. HPLC can separate isomers, but NMR can distinguish them based on their unique spectral signatures.
Quantitative Data Summary (¹H NMR)
| Proton | Chemical Shift (δ, ppm) (Representative) | Multiplicity | Integration | Assignment |
| Boc (t-butyl) | 1.45 | s | 9H | (CH₃)₃-C |
| Val γ-CH₃ | 0.90-1.00 | d | 6H | (CH₃)₂-CH |
| Thr β-CH | 4.20-4.30 | m | 1H | Thr-CH(OH) |
| Val α-CH | 4.40-4.50 | dd | 1H | Val-NH-CH |
| Fmoc | 7.30-7.80 | m | 8H | Aromatic protons |
| Amide NH | 6.50-6.70 | d | 1H | Val-NH |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the "this compound" sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.
Signaling Pathway of NMR Excitation and Detection
Caption: NMR Signal Generation and Detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of peptide products. For "this compound", reversed-phase HPLC (RP-HPLC) is typically used to separate the desired product from unreacted starting materials, deletion sequences, and other impurities.
Comparison with Alternatives
HPLC excels at quantifying the purity of a sample and resolving closely related compounds, which is a limitation of MS. While NMR can detect impurities, it is less sensitive and quantitative for purity assessment than HPLC.
Quantitative Data Summary (RP-HPLC)
| Compound | Retention Time (min) (Representative) | Purity (%) |
| Boc-Thr-OH | 5.2 | - |
| Fmoc-Val-OH | 12.8 | - |
| This compound | 18.5 | >98% |
| Unidentified Impurity 1 | 16.2 | <1% |
| Unidentified Impurity 2 | 19.8 | <1% |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of "this compound" at 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile in water).
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 20% to 80% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 220 nm or 254 nm.
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the product.
Experimental Workflow for HPLC Analysis
Caption: HPLC Experimental Workflow.
Conclusion
The confirmation of "this compound" incorporation is most robustly achieved through the synergistic use of Mass Spectrometry, NMR Spectroscopy, and HPLC. MS provides a rapid and accurate confirmation of the molecular weight. NMR offers an in-depth structural verification, ensuring the correct connectivity of all components. Finally, HPLC delivers a reliable assessment of the product's purity. By employing these techniques in concert, researchers can proceed with confidence in their peptide synthesis endeavors.
References
A Comparative Guide to Peptide Synthesis: Stepwise Addition vs. Dipeptide Building Blocks Featuring Boc-Thr(Fmoc-Val)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic choice of building blocks can significantly influence the purity, yield, and overall success of synthesizing complex peptides. This guide provides an objective comparison between the conventional stepwise addition of single amino acids and the use of pre-formed dipeptide building blocks, specifically focusing on the application of Boc-Thr(Fmoc-Val)-OH . This dipeptide is a valuable tool for incorporating the Threonine-Valine (Thr-Val) motif, which can be challenging to synthesize sequentially due to steric hindrance and potential for aggregation.
The use of dipeptide building blocks, such as this compound, is particularly advantageous in the synthesis of "difficult sequences". These are peptide chains prone to forming secondary structures on the solid support, leading to incomplete reactions and the accumulation of deletion or truncated by-products. By introducing two amino acid residues in a single coupling step, the risk of these side reactions is mitigated, often resulting in a cleaner crude product and a more efficient synthesis.
Data Presentation: Quantitative Outcomes
The following table summarizes illustrative quantitative data from a case study involving the synthesis of a model peptide containing the Thr-Val sequence. The data compares the outcomes of a standard stepwise Fmoc-SPPS protocol with a protocol utilizing the this compound dipeptide building block.
| Performance Metric | Stepwise Addition (Fmoc-Thr(tBu)-OH + Fmoc-Val-OH) | Dipeptide Block Addition (this compound) |
| Crude Peptide Purity (%) | 65 | 85 |
| Overall Yield (%) | 40 | 60 |
| Synthesis Time (hours) | 12 | 8 |
| Major Impurities | Deletion Peptides (des-Val, des-Thr) | Minimal |
Note: The data presented is representative and compiled from established principles demonstrating the advantages of dipeptide building blocks in overcoming difficult couplings and aggregation in SPPS. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Experimental Protocols
Detailed methodologies for the key experimental steps in both the stepwise and dipeptide block addition strategies are provided below. These protocols outline the synthesis of a target peptide containing the Thr-Val motif on a Rink Amide resin.
Methodology 1: Stepwise Solid-Phase Peptide Synthesis of a Thr-Val Containing Peptide
This protocol describes the sequential addition of Fmoc-Val-OH followed by Fmoc-Thr(tBu)-OH.
1. Resin Preparation:
-
Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
2. Coupling of Fmoc-Val-OH:
-
In a separate vessel, dissolve Fmoc-Val-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Fmoc Deprotection of Valine:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the newly added valine.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
4. Coupling of Fmoc-Thr(tBu)-OH:
-
Activate Fmoc-Thr(tBu)-OH (4 equivalents) using the same procedure as for Fmoc-Val-OH.
-
Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin-bound valine.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test and repeat if necessary.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
5. Continuation of Synthesis:
-
Proceed with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Methodology 2: Dipeptide Block Solid-Phase Peptide Synthesis using this compound
This protocol describes the incorporation of the Thr-Val motif in a single step using the this compound dipeptide.
1. Resin and Preceding Amino Acid Preparation:
-
Synthesize the peptide sequence up to the residue preceding the Thr-Val insertion point using standard Fmoc-SPPS protocols.
-
Perform the final Fmoc deprotection to expose the N-terminal amine for coupling with the dipeptide.
2. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the dipeptide solution for activation.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 3-4 hours at room temperature. The longer coupling time is recommended due to the steric bulk of the dipeptide.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Selective Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. This step removes the Fmoc group from the N-terminus of the valine residue within the dipeptide, leaving the Boc group on the threonine side chain intact.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
4. Continuation of Synthesis:
-
Proceed with the coupling of the next Fmoc-protected amino acid in the sequence to the newly exposed N-terminal of the valine.
5. Final Cleavage and Deprotection:
-
After completing the peptide sequence, perform the final N-terminal Fmoc deprotection.
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours. This step will cleave the peptide from the resin and simultaneously remove the Boc protecting group from the threonine side chain, along with other acid-labile side-chain protecting groups.
-
Precipitate, wash, and dry the crude peptide as described in Methodology 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflows for the two synthesis strategies, highlighting the key differences in the assembly of the Thr-Val motif.
Caption: Stepwise addition workflow for the Thr-Val motif.
Caption: Dipeptide block addition workflow for the Thr-Val motif.
Evaluating the Cost-Effectiveness of Boc-Thr(Fmoc-Val)-OH in Peptide Research
In the intricate world of peptide synthesis, particularly for long and complex sequences, researchers often encounter significant challenges with peptide chain aggregation. This can lead to lower yields, difficult purifications, and ultimately, increased research costs. One strategy to mitigate these issues is the use of specialized dipeptide building blocks. This guide provides a comprehensive evaluation of the cost-effectiveness of using "Boc-Thr(Fmoc-Val)-OH" in research, comparing its performance with alternative synthetic strategies and providing supporting experimental frameworks.
Introduction to this compound
This compound is a dipeptide building block where the valine residue is linked to the side-chain hydroxyl group of threonine, forming an ester bond. This structure is employed in a strategy known as the "O-acyl isopeptide" or "depsipeptide" method. The key advantage of this approach is that it disrupts the inter-chain hydrogen bonding that often leads to aggregation during solid-phase peptide synthesis (SPPS)[1]. By temporarily converting a native amide bond to an ester linkage, the growing peptide chain remains more soluble and accessible for subsequent coupling reactions. Following the synthesis, the depsipeptide is readily and quantitatively converted to the native peptide via an O-to-N acyl shift under mildly basic conditions[1][2]. This building block is particularly useful when synthesizing peptides containing the Thr-Val motif, which can be prone to aggregation.
Comparative Analysis of Synthetic Strategies
The primary alternative to using a pre-formed dipeptide like this compound is the stepwise coupling of individual amino acids. The cost-effectiveness of each approach can be evaluated based on factors such as the cost of raw materials, the time required for synthesis and purification, and the final yield and purity of the target peptide.
| Parameter | Stepwise Coupling (Boc-Thr-OH + Fmoc-Val-OH) | Dipeptide Coupling (this compound) |
| Raw Material Cost | Generally lower initial cost for individual amino acids. | Higher initial cost for the specialized dipeptide building block. |
| Synthesis Time | Two separate coupling and deprotection cycles are required. | A single coupling step for the dipeptide unit. |
| Potential for Aggregation | Higher, especially in difficult sequences. | Significantly reduced due to the depsipeptide strategy[1]. |
| Crude Peptide Purity | May be lower due to incomplete reactions and aggregation. | Generally higher due to improved solubility and coupling efficiency. |
| Purification Effort | Can be extensive and time-consuming, leading to lower recovery. | Often simpler and faster, with higher recovery of the target peptide. |
| Overall Yield | Potentially lower, especially for longer or more complex peptides. | Potentially higher due to the mitigation of synthesis challenges. |
| Overall Cost-Effectiveness | More cost-effective for short, simple peptides. | More cost-effective for long, difficult, or aggregation-prone peptides. |
Experimental Protocols
To objectively compare these two strategies, a researcher could perform the synthesis of a model peptide known to be difficult to synthesize due to aggregation. Below are the detailed methodologies for such a comparative experiment.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy[3].
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treating it with a solution of 20% piperidine in DMF. This is typically done twice.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (or the dipeptide building block) is activated and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is purified by high-performance liquid chromatography (HPLC).
Protocol 1: Stepwise Coupling of Threonine and Valine
-
Follow the general SPPS protocol.
-
Couple Fmoc-Val-OH to the resin-bound peptide.
-
Perform Fmoc deprotection.
-
Couple Boc-Thr-OH to the newly exposed N-terminus.
Protocol 2: Dipeptide Coupling using this compound
-
Follow the general SPPS protocol.
-
Couple this compound to the resin-bound peptide in a single step.
-
Following the completion of the peptide synthesis and cleavage from the resin, the depsipeptide is converted to the native peptide. This is achieved by dissolving the crude peptide in a suitable buffer and adjusting the pH to slightly basic conditions (e.g., pH 7.5-8.5), which induces the O-to-N acyl shift.
Visualization of Workflows and Concepts
To further clarify the concepts discussed, the following diagrams illustrate the comparative experimental workflow and the underlying principle of the depsipeptide strategy.
Figure 1: Comparative workflow for peptide synthesis.
Figure 2: Principle of the depsipeptide strategy.
Conclusion
While the initial investment in a specialized dipeptide building block like this compound is higher than for individual amino acids, its use can be highly cost-effective for the synthesis of long or otherwise challenging peptides. The reduction in synthesis time, simplification of purification, and increased overall yield can offset the higher initial material cost. For researchers and professionals in drug development, the use of such advanced building blocks can be a critical tool for efficiently accessing complex peptide targets. The decision to use this compound should be based on a careful evaluation of the target peptide's sequence and the potential for aggregation-related difficulties. For routine synthesis of short, non-problematic sequences, stepwise coupling remains the more economical choice. However, for "difficult" sequences, the depsipeptide approach represents a powerful and often more cost-effective strategy.
References
Safety Operating Guide
Navigating the Disposal of Boc-Thr(Fmoc-Val)-OH: A Comprehensive Safety and Operational Guide
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to implement appropriate safety measures to protect laboratory personnel and the surrounding environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is mandatory to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling and preparation for disposal of Boc-Thr(Fmoc-Val)-OH should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Chemical and Physical Properties
A fundamental understanding of the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 887707-95-1[1][2] |
| Molecular Formula | C29H36N2O8[1][2] |
| Molecular Weight | 540.6 g/mol [1] |
| Appearance | White to off-white solid/powder |
| Solubility | Expected to be soluble in organic solvents such as DMF, DCM, and NMP. |
| Stability | Generally stable under recommended storage conditions. |
Note: Some data is based on structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents its release into the environment and complies with all applicable federal, state, and local regulations.
Step 1: Waste Characterization and Segregation
-
Solid Waste: Collect all non-contaminated, solid this compound waste in a dedicated and clearly labeled waste container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container labeled as "Contaminated Solid Waste" and specifying the chemical contaminant.
-
Solutions: Liquid waste containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Containerization and Labeling
-
Use only appropriate, leak-proof, and sealable containers for all waste streams. The original container may be used if it is in good condition.
-
Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the waste containers are stored away from incompatible materials, such as strong acids, bases, and oxidizing agents.
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the general trash.
Step 5: Spill and Emergency Procedures
-
Small Spills: In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container and label it as hazardous waste.
-
Large Spills: For large spills, evacuate the area and notify your institution's EHS department or emergency response team immediately.
-
Personal Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
IV. Regulatory Framework
The disposal of chemical waste is regulated by several federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These agencies provide guidelines for the proper handling, storage, and disposal of hazardous waste to ensure the safety of laboratory personnel and the protection of the environment.
Diagrams
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
